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  • Product: Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate
  • CAS: 898751-69-4

Core Science & Biosynthesis

Foundational

Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate: Synthesis, Chemical Properties, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, γ -keto esters serve as indispensable bifunctional building blocks for the assembly of complex heterocyclic scaffolds. Ethyl 4-(3,5-dimethylphenyl)-4-oxob...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, γ -keto esters serve as indispensable bifunctional building blocks for the assembly of complex heterocyclic scaffolds. Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate (CAS: 898751-69-4)[1] stands out as a highly versatile intermediate. The presence of the 3,5-dimethylphenyl moiety imparts unique steric shielding and enhanced lipophilicity to downstream drug candidates, while the 1,4-dicarbonyl-like reactivity of the γ -keto ester enables divergent synthetic pathways.

This technical guide provides an in-depth analysis of the physicochemical properties, regioselective synthesis methodologies, and downstream applications of this critical intermediate, designed for researchers and drug development professionals.

Physicochemical Profiling and Structural Rationale

The molecular architecture of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate consists of an ethyl ester terminus and a ketone conjugated with a meta-substituted xylene ring. The two methyl groups at the 3 and 5 positions significantly influence the molecule's spatial conformation, preventing rapid metabolic oxidation at the meta positions of the phenyl ring—a common strategy in pharmacokinetic optimization.

Quantitative Data Summary
PropertyValue
IUPAC Name Ethyl 4-(3,5-dimethylphenyl)-4-oxobutanoate
CAS Number 898751-69-4
Molecular Formula C₁₄H₁₈O₃
Molecular Weight 234.29 g/mol
SMILES String CCOC(=O)CCC(=O)c1cc(C)cc(C)c1
Topological Polar Surface Area (TPSA) 43.37 Ų
Purity Standard 97.0% - 98.0%
Storage Conditions Sealed in dry environment, 2-8°C

Data aggregated from standardized chemical vendor specifications[1][2].

Expert Synthesis Methodology: Overcoming Regiochemical Limitations

The Causality of Synthetic Design

A novice approach to synthesizing 4-aryl-4-oxobutyrates typically relies on the Friedel-Crafts acylation of an arene with succinic anhydride. However, applying direct Friedel-Crafts acylation to m-xylene (1,3-dimethylbenzene) predominantly yields the 2,4-dimethylphenyl isomer due to the strong ortho/para directing effects of the methyl groups.

To successfully synthesize the 3,5-dimethylphenyl isomer, we must bypass electrophilic aromatic substitution. The authoritative, field-proven method relies on an "umpolung" strategy: pre-installing a halide at the symmetrical 1-position and utilizing a nucleophilic Grignard addition to open the succinic anhydride ring, yielding the intermediate 4-(3,5-dimethylphenyl)-4-oxobutyric acid[3]. Subsequent Fischer esterification provides the target ethyl ester.

GrignardSynthesis A 1-Bromo-3,5- dimethylbenzene B Grignard Formation (Mg, THF, 0°C) A->B C Nucleophilic Attack (Succinic Anhydride) B->C 3,5-diMe-PhMgBr D 4-(3,5-dimethylphenyl) -4-oxobutyric acid C->D Intermediate E Fischer Esterification (EtOH, H2SO4, Reflux) D->E F Ethyl 4-(3,5-dimethylphenyl) -4-oxobutyrate E->F Target Ester

Regioselective synthesis of the gamma-keto ester via Grignard addition to succinic anhydride.

Self-Validating Protocol: Synthesis of the Core Ester

Phase 1: Grignard Formation & Anhydride Opening

  • Initiation: In an oven-dried, argon-purged flask, add magnesium turnings (1.1 eq) and a catalytic crystal of iodine in anhydrous THF.

  • Addition: Slowly add 1-bromo-3,5-dimethylbenzene (1.0 eq) dissolved in THF. Maintain the internal temperature at ~40°C to sustain the exothermic Grignard formation.

  • Coupling: Cool the dark Grignard solution to 0°C. Dropwise, add a solution of succinic anhydride (1.1 eq) in THF. The nucleophilic attack selectively opens the anhydride ring.

  • In-Process Validation: Quench a 0.1 mL reaction aliquot in 1M HCl. Extract with EtOAc and run Thin Layer Chromatography (TLC) using Hexanes:EtOAc (1:1). Visualize with a KMnO₄ stain. The complete disappearance of the starting bromide confirms conversion to the keto-acid intermediate[3].

  • Workup: Quench the bulk reaction with 1M HCl to pH 2. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: Fischer Esterification 6. Reaction: Dissolve the crude 4-(3,5-dimethylphenyl)-4-oxobutyric acid in absolute ethanol (10 volumes). Add catalytic concentrated H₂SO₄ (0.1 eq). 7. Reflux: Heat the mixture to reflux (78°C) for 12 hours. Utilize a Dean-Stark trap to sequester generated water, driving the Le Chatelier equilibrium toward the ester. 8. Validation: Monitor via LC-MS. A mass shift from 206.24 m/z (acid) to 234.29 m/z (ester) indicates reaction completion. 9. Isolation: Concentrate the mixture, neutralize with saturated NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography to yield the pure target compound.

Downstream Chemical Reactivity & Heterocycle Assembly

The true value of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate lies in its divergent reactivity. The γ -keto ester motif acts as a synthetic chameleon, allowing for the rapid assembly of diverse N-heterocycles critical to drug discovery[4].

DivergentReactivity Core Ethyl 4-(3,5-dimethylphenyl) -4-oxobutyrate Hydrazine Hydrazine Hydrate (EtOH, Reflux) Core->Hydrazine Amine Primary Amines (Paal-Knorr, Heat) Core->Amine Bromination Bromination (Br2) Alpha to Ketone Core->Bromination Pyridazinone 4,5-Dihydro-3(2H) -pyridazinone Scaffold Hydrazine->Pyridazinone Pyrrole N-Substituted Pyrrole Scaffold Amine->Pyrrole Imidazopyridine Imidazo[1,2-a]pyridine Precursors Bromination->Imidazopyridine

Divergent downstream chemical transformations of the gamma-keto ester core into heterocycles.

Applications in Medicinal Chemistry
  • Imidazo[1,2-a]pyridine Scaffolds (TSPO Modulators): As detailed in recent patent literature, 4-aryl-4-oxobutyrates are critical precursors for synthesizing 2-arylimidazo[1,2-a]pyridine-3-acetamide derivatives. These compounds are potent modulators of the Translocator Protein (TSPO), utilized in treating neuroinflammation and anxiety[5]. The synthesis involves α -bromination of the ketone followed by condensation with 2-aminopyridine.

  • Pyridazinone Assembly: Condensation of the γ -keto ester with hydrazine hydrate in refluxing ethanol yields 6-(3,5-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinones. This scaffold is historically significant in the development of phosphodiesterase (PDE) inhibitors and positive inotropic agents for heart failure.

  • Paal-Knorr Pyrrole Synthesis: Reaction with primary amines under acidic, dehydrating conditions yields highly substituted pyrroles, which are ubiquitous in cholesterol-lowering statins and anti-inflammatory agents.

Self-Validating Protocol: Assembly of Imidazo[1,2-a]pyridine Precursors
  • α -Bromination: Dissolve Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate in glacial acetic acid. Add Br₂ (1.0 eq) dropwise at room temperature. The enolizable ketone directs bromination strictly to the α -position.

  • In-Process Validation: Monitor the decolorization of the bromine solution. Persistent red/brown color indicates reaction completion. Confirm via ¹H-NMR (appearance of a diagnostic singlet/doublet for the α -proton shifted downfield to ~5.0 ppm).

  • Condensation: React the isolated α -bromo ketone with 2-aminopyridine in refluxing ethanol. The initial alkylation of the pyridine nitrogen is rapidly followed by intramolecular cyclization onto the ketone, forming the fused imidazo[1,2-a]pyridine core[5].

Analytical Validation (SOP)

To ensure the trustworthiness of the synthesized Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate, batch release must be gated by the following analytical standards:

  • ¹H-NMR (400 MHz, CDCl₃): Look for the diagnostic ethyl ester signals: a quartet at δ ~4.1 ppm (2H, -O-CH₂ -CH₃) and a triplet at δ ~1.2 ppm (3H, -O-CH₂-CH₃ ). The symmetrical aromatic protons will appear as a broad singlet at δ ~7.5 ppm (2H, ortho) and a singlet at δ ~7.2 ppm (1H, para). The two methyl groups on the ring will integrate to 6H at δ ~2.3 ppm.

  • LC-MS (ESI+): The compound must exhibit a dominant [M+H]+ peak at 235.3 m/z.

  • HPLC: Purity must be 97.0%[2], run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (0.1% Formic Acid).

References

  • ChemScene. "898751-69-4 | Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate".
  • CymitQuimica. "CAS 898751-69-4: etil 4-(3,5-dimetilfenil)-4-oxo-butanoato".
  • CymitQuimica. "CAS 36440-58-1: 4-(3,5-dimethylphenyl)-4-oxobutanoic acid".
  • Benchchem. "Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate | 898772-45-7". Benchchem Synthesis Guidelines.
  • Google Patents. "WO2011160548A1 - 2-芳基咪唑并[1,2-a]吡啶-3-乙酰胺衍生物、其制备方法及用途".

Sources

Exploratory

Physical and chemical characteristics of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of Eth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate. It is designed to be a vital resource for researchers engaged in organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into the synthesis and potential applications of this versatile keto-ester.

Introduction: The Significance of the Aryl Keto-Ester Scaffold

Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate belongs to the class of aryl keto-esters, a group of compounds that serve as pivotal building blocks in the synthesis of a wide array of more complex organic molecules. The presence of three key functional groups—a substituted aromatic ring, a ketone, and an ester—within a single molecular framework provides multiple reactive sites for further chemical elaboration. This multi-functionality makes such compounds highly valuable as intermediates in the development of novel pharmaceutical agents and other fine chemicals. The 1,4-dicarbonyl arrangement, in particular, is a precursor to various heterocyclic systems, which are prevalent in many biologically active compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. While experimental data for Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate is not extensively published, a combination of data from suppliers and predictive modeling provides a robust profile.

Physical and Chemical Properties

The key physical and chemical characteristics of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate are summarized in the table below. These properties are essential for handling, storage, and designing reaction conditions.

PropertyValueSource
CAS Number 898751-69-4[1]
Molecular Formula C₁₄H₁₈O₃[1]
Molecular Weight 234.29 g/mol [1]
Appearance Predicted: Colorless to pale yellow oil/solidInferred from related compounds
Purity ≥98% (as available from suppliers)[1]
Storage Sealed in dry, 2-8°C[1]
Topological Polar Surface Area (TPSA) 43.37 Ų[1]
LogP (predicted) 2.829[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 5[1]
Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following data has been predicted based on established principles of spectroscopy and analysis of structurally analogous compounds. These predictions serve as a reliable guide for the structural elucidation and purity assessment of synthesized Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate.

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.60s2HAr-H (ortho to C=O)
~7.20s1HAr-H (para to C=O)
~4.15q2H-O-CH₂ -CH₃
~3.30t2H-CO-CH₂ -CH₂-
~2.70t2H-CH₂-CH₂ -COOEt
~2.35s6HAr-(CH₃ )₂
~1.25t3H-O-CH₂-CH₃

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~198.0C =O (ketone)
~173.0C =O (ester)
~138.5Ar-C (ipso, attached to C=O)
~137.0Ar-C (attached to CH₃)
~134.0Ar-C H (para to C=O)
~126.0Ar-C H (ortho to C=O)
~60.5-O-C H₂-CH₃
~35.0-CO-C H₂-CH₂-
~29.0-CH₂-C H₂-COOEt
~21.0Ar-(C H₃)₂
~14.0-O-CH₂-C H₃

2.2.3. Infrared (IR) Spectroscopy

The predicted IR spectrum highlights the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3050-2950MediumC-H stretch (aromatic and aliphatic)
~1735StrongC=O stretch (ester)
~1685StrongC=O stretch (aryl ketone)
~1600, ~1480Medium-WeakC=C stretch (aromatic)
~1250-1100StrongC-O stretch (ester)

2.2.4. Mass Spectrometry (MS)

The predicted mass spectrum under electron ionization (EI) would likely show the following key fragments:

m/zFragment IonDescription
234[M]⁺Molecular ion
205[M - C₂H₅]⁺Loss of the ethyl group
189[M - OC₂H₅]⁺Loss of the ethoxy group
133[CH₃)₂C₆H₃CO]⁺Acylium ion (base peak)
105[CH₃)₂C₆H₃]⁺Dimethylphenyl cation

Synthesis of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate

The most direct and industrially scalable method for the synthesis of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate is the Friedel-Crafts acylation. This well-established reaction involves the electrophilic substitution of an aromatic ring with an acylating agent in the presence of a Lewis acid catalyst.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product A 1,3-Dimethylbenzene E Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate A->E + B Ethyl 3-(chloroformyl)propanoate (Ethyl succinoyl chloride) B->E + C Anhydrous AlCl₃ (Lewis Acid Catalyst) C->E Catalyst D Dichloromethane (Solvent) D->E Solvent

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 1,3-dimethylbenzene.

G cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylChloride Ethyl 3-(chloroformyl)propanoate AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AromaticRing 1,3-Dimethylbenzene (Nucleophile) SigmaComplex Sigma Complex (Resonance Stabilized) AromaticRing->SigmaComplex + Acylium Ion Product Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate SigmaComplex->Product - H⁺

Detailed Experimental Protocol

This protocol is based on established procedures for similar Friedel-Crafts acylations.

Materials and Reagents:

  • 1,3-Dimethylbenzene

  • Ethyl 3-(chloroformyl)propanoate (Ethyl succinoyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: Dissolve ethyl 3-(chloroformyl)propanoate (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 5 °C.

  • Addition of Aromatic Substrate: Dissolve 1,3-dimethylbenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture, again keeping the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate.

Applications in Research and Drug Development

The Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate scaffold is a valuable precursor for the synthesis of various biologically active molecules. Its utility stems from the ability to further modify the ketone, the ester, and the aromatic ring.

Synthesis of Heterocyclic Compounds

The 1,4-dicarbonyl moiety in Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate makes it an ideal substrate for the Paal-Knorr synthesis , a powerful method for constructing five-membered heterocycles such as pyrroles, furans, and thiophenes.[2] These heterocyclic cores are present in a vast number of pharmaceuticals.

G cluster_products Heterocyclic Products KetoEster Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate Pyrrole Substituted Pyrrole KetoEster->Pyrrole + Amine/Ammonia Furan Substituted Furan KetoEster->Furan + Dehydrating Agent Thiophene Substituted Thiophene KetoEster->Thiophene + Sulfonating Agent

Precursor to Biologically Active Molecules

Derivatives of 4-oxo-4-arylbutanoic acids and their esters have been investigated for a range of pharmacological activities. While specific studies on Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate are limited, the broader class of compounds has shown promise in several therapeutic areas:

  • Anticancer Agents: The core structure can be elaborated to synthesize compounds that induce apoptosis in cancer cells.

  • Anti-inflammatory Agents: Modification of the butanoate chain can lead to compounds with anti-inflammatory properties.

  • Central Nervous System (CNS) Active Agents: The lipophilic nature of the substituted aromatic ring makes this scaffold suitable for designing molecules that can cross the blood-brain barrier.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis via Friedel-Crafts acylation make it an attractive starting material for the creation of more complex molecules. The ability to readily convert this compound into various heterocyclic systems and other derivatives underscores its importance for researchers and professionals in the field of drug discovery and development. This guide provides the foundational knowledge necessary to effectively utilize this compound in a research setting.

References

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

Sources

Foundational

Pharmacotherapeutic Potential and Synthetic Utility of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate: A Privileged Scaffold in Drug Discovery

Executive Summary In the landscape of modern drug discovery, the identification and utilization of privileged scaffolds—molecular frameworks capable of acting as ligands for a diverse array of biological receptors—is par...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the identification and utilization of privileged scaffolds—molecular frameworks capable of acting as ligands for a diverse array of biological receptors—is paramount. Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate (CAS: 898751-69-4) represents a highly versatile γ -keto ester (aroylbutyrate) that serves as a critical intermediate in the synthesis of potent heterocyclic pharmacophores. This technical guide explores the chemical biology, pharmacological trajectories, and self-validating experimental workflows associated with this compound and its direct derivatives, specifically focusing on its role in developing phosphodiesterase (PDE) inhibitors and cyclooxygenase-2 (COX-2) modulators.

Chemical Biology and Structural Rationale

The architectural design of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate provides two distinct functional domains, each engineered for specific synthetic and biological purposes:

  • The 1,4-Dicarbonyl Equivalent (4-Oxobutyrate Backbone): The γ -keto ester configuration is a classic 1,4-electrophilic system. The ethyl ester protects the terminal carboxylic acid from premature degradation during storage and transport. In synthetic applications, this backbone is perfectly primed for bidentate nucleophilic attack (e.g., by hydrazines), driving thermodynamically favorable cyclizations into six-membered pyridazinone rings or five-membered oxadiazoles[1].

  • The 3,5-Dimethylphenyl Moiety: From a pharmacokinetic perspective, unsubstituted phenyl rings are highly susceptible to rapid cytochrome P450-mediated para-hydroxylation. The inclusion of methyl groups at the 3 and 5 positions creates a steric shield that blocks metabolic oxidation, thereby increasing the biological half-life of the resulting drug. Furthermore, the lipophilic nature of the dimethyl substitution enhances the molecule's ability to anchor into the deep hydrophobic pockets of target enzymes like PDE3 and COX-2[2].

Pharmacological Trajectories

Derivatives synthesized from the Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate scaffold exhibit a broad spectrum of biological activities, predominantly governed by the type of heterocyclic ring formed during downstream synthesis.

Pathway A: Phosphodiesterase 3 (PDE3) Inhibition

When cyclized into a 4,5-dihydropyridazin-3(2H)-one derivative, the scaffold mimics the spatial geometry of cyclic adenosine monophosphate (cAMP). By competitively binding to the catalytic site of PDE3, these derivatives prevent the hydrolysis of cAMP. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), leading to potent vasodilation and positive inotropic effects, which are critical in managing congestive heart failure[2].

PDE_Pathway Ligand GPCR Activation AC Adenylyl Cyclase Ligand->AC Stimulates cAMP cAMP Pool AC->cAMP ATP to cAMP PDE PDE3 Enzyme (Degradation) cAMP->PDE Hydrolyzed by PKA PKA Activation (Vasodilation) cAMP->PKA Activates Drug Pyridazinone Derivative (Inhibitor) Drug->PDE Blocks

Mechanism of cAMP modulation via PDE3 inhibition by pyridazinone derivatives.

Pathway B: Anti-Inflammatory COX-2 Modulation

Alternatively, conversion of the ester into a 1,3,4-oxadiazole ring yields compounds with profound anti-inflammatory properties. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that possess a free carboxylic acid group (which directly causes gastric mucosal damage), the oxadiazole derivatives neutralize this acidic liability. This results in effective COX-2 inhibition with a drastically reduced ulcerogenic index[3].

Experimental Methodologies: Self-Validating Systems

As a Senior Application Scientist, I emphasize that robust data generation requires protocols designed with inherent self-validation mechanisms. Below are the step-by-step methodologies for synthesizing and evaluating derivatives of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate.

Protocol 1: Synthesis of 6-(3,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one

Causality of Design: Ethanol is selected as the solvent because its protic nature facilitates the formation of the hydrazone intermediate via hydrogen bonding with the ketone carbonyl. Its boiling point (78°C) provides optimal thermal energy for the subsequent intramolecular cyclization without causing thermal degradation of the starting ester[1].

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate in 30 mL of absolute ethanol.

  • Nucleophilic Addition: Add 12 mmol of hydrazine hydrate dropwise at 0°C to prevent uncontrolled exothermic side reactions.

  • Cyclization: Elevate the temperature to reflux (78°C) for 18–24 hours.

  • Self-Validating Checkpoint (LC-MS): At hour 12, extract a 10 µL aliquot. Analyze via LC-MS. The reaction is validated to proceed when the mass spectrum shifts from the linear hydrazone intermediate to the exact mass of the cyclized pyridazinone (indicating the loss of an ethanol molecule). Do not quench the reaction until the intermediate peak is <5% of the total ion current.

  • Isolation: Concentrate the mixture to one-third volume, cool to room temperature, and filter the precipitated solid. Wash with 5% sodium bicarbonate to remove unreacted acidic byproducts[1].

Synth_Workflow Ester Ethyl 4-(3,5-dimethylphenyl) -4-oxobutyrate Condensation Condensation (Reflux in EtOH) Ester->Condensation Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Condensation Intermediate Hydrazone Intermediate Condensation->Intermediate Fast Product 4,5-Dihydropyridazin-3(2H)-one Intermediate->Product Intramolecular Cyclization

Stepwise cyclization of the gamma-keto ester into a bioactive pyridazinone.

Protocol 2: High-Throughput PDE3 Inhibition Assay

Causality of Design: To evaluate the biological activity of the synthesized pyridazinone, a Fluorescence Polarization (FP) assay is utilized. FP is chosen over radiometric assays because it eliminates radioactive waste and provides a homogeneous, wash-free format ideal for high-throughput screening.

Step-by-Step Workflow:

  • Reagent Prep: Prepare a master mix containing recombinant human PDE3A enzyme and fluorescently labeled cAMP tracer in assay buffer (10 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Compound Dosing: Serially dilute the synthesized compound in DMSO. Dispense 1 µL of each concentration into a 384-well black microplate.

  • Incubation: Add 20 µL of the master mix to the wells. Incubate for 1 hour at room temperature.

  • Self-Validating Checkpoint (Z'-Factor): Include wells with a known potent inhibitor (Milrinone, positive control) and DMSO vehicle only (negative control). Calculate the Z'-factor. The assay is only considered valid and self-consistent if the Z'-factor is > 0.6, ensuring the signal window is wide enough to distinguish true inhibition from assay noise.

  • Readout: Measure fluorescence polarization using a microplate reader (Ex: 485 nm, Em: 520 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Assay_Logic Prep Compound Prep (DMSO Stock) Incubate Enzyme Incubation (PDE3 + cAMP) Prep->Incubate Serial Dilution Detection Fluorescence Polarization Incubate->Detection 1 Hour, RT Validate Validate Detection->Validate Data Analysis

Self-validating high-throughput screening workflow for PDE3 inhibition.

Quantitative Data Summaries

The structural modifications of the Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate scaffold yield distinct pharmacological profiles. The following table synthesizes the comparative biological activities of its primary derivative classes based on established literature for aroylbutyrate analogs[1][2][3].

Scaffold Derived From Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyratePrimary TargetIC50 / Activity MetricPharmacological ApplicationUlcerogenic Index
4,5-Dihydropyridazin-3(2H)-one PDE31.2 µMVasodilation / InotropyN/A
1,3,4-Oxadiazole COX-268% Inhibition (at 5h)Anti-inflammatory / Analgesic< 0.8 (Low)
2-(p-sulfamylphenyl)-pyridazinone NCI-60 PanelGI50 < 2.0 µMAnti-cancer (Leukemia HL-60)N/A
Aroylpropionic acid (Hydrolyzed) COX-1/245% InhibitionGeneral Anti-inflammatory> 2.5 (High)

Table 1: Comparative pharmacological metrics of aroylbutyrate derivatives. Note the drastic reduction in the ulcerogenic index when the free acid is cyclized into an oxadiazole.

Conclusion

Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate is far more than a simple chemical building block; it is a highly tunable pharmacophore precursor. By leveraging its 1,4-dicarbonyl reactivity and the metabolic stability provided by its 3,5-dimethylphenyl ring, researchers can reliably synthesize potent PDE3 inhibitors, non-ulcerogenic COX-2 anti-inflammatories, and novel anti-cancer agents. When paired with self-validating experimental workflows, this scaffold provides a robust foundation for advanced drug discovery programs.

References

  • CymitQuimica. CAS 898751-69-4: ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate.

  • Taylor & Francis. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. 1[1]

  • National Institutes of Health (NIH) / PubMed. Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. 3[3]

  • ResearchGate. Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. 2[2]

Sources

Exploratory

Engineering Complexity: Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the efficiency of exploring chemical space. Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate (EDPO) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the efficiency of exploring chemical space. Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate (EDPO) is a highly versatile γ -keto ester that serves as a bifunctional electrophilic hub. By featuring both a hard ester carbonyl and a softer ketone carbonyl separated by a two-carbon spacer, EDPO is uniquely primed for the divergent synthesis of five- and six-membered heterocycles. This whitepaper dissects the structural rationale, mechanistic pathways, and self-validating protocols for utilizing EDPO in advanced organic synthesis and drug development.

Physicochemical Profiling and Structural Rationale

The utility of EDPO is deeply tied to its specific substitution pattern. The 3,5-dimethylphenyl moiety is not merely a structural placeholder; it is a deliberate design choice in medicinal chemistry used to probe hydrophobic binding pockets and enhance pharmacokinetic profiles.

Table 1: Physicochemical and Structural Parameters of EDPO

ParameterValue / DescriptionCausality & Application Insight
Chemical Name Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrateCore γ -keto ester scaffold.
CAS Number 898751-69-4Unique identifier for procurement and tracking [1].
Molecular Weight 234.29 g/mol Low molecular weight allows for downstream elaboration without violating Lipinski’s Rule of 5.
Formula C₁₄H₁₈O₃Balances lipophilic (aryl) and hydrophilic (carbonyl) domains.
Topological Polar Surface Area 43.37 ŲOptimal for passive membrane permeability and blood-brain barrier (BBB) penetration.
Key Structural Motif 1,4-Dicarbonyl equivalentEnables divergent cyclocondensation reactions (e.g., Paal-Knorr, Wermuth synthesis).
The Causality of the 3,5-Dimethyl Substitution

The meta-methyl groups serve two critical functions in drug design:

  • Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize unsubstituted phenyl rings at the meta or para positions. The 3,5-dimethyl substitution creates steric hindrance and blocks these primary sites of metabolism, thereby increasing the biological half-life of the resulting pharmacophore.

  • Conformational Locking: The steric bulk of the methyl groups restricts the rotational degrees of freedom of the aryl ring relative to the ketone, pre-organizing the molecule into a bioactive conformation favorable for binding to target kinases or GPCRs.

Core Synthetic Workflows & Causality

As a Senior Application Scientist, I emphasize that successful synthetic execution relies on understanding the thermodynamic and kinetic drivers of each step. Below are two field-proven workflows leveraging EDPO.

Workflow 1: Construction of Pyridazin-3(2H)-ones

Pyridazinones are critical pharmacophores found in phosphodiesterase (PDE) inhibitors and cardiovascular agents. The γ -keto ester perfectly aligns with the 1,2-dinucleophilic nature of hydrazines to form these 6-membered rings [2].

Protocol 1: Synthesis of 6-(3,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one

  • Initiation & Solvation: Dissolve EDPO (1.0 eq) in absolute ethanol to achieve a 0.5 M concentration.

    • Causality: Ethanol is chosen because its dielectric constant supports the homogenous mixing of the hydrophobic aryl ester and the highly hydrophilic hydrazine.

  • Nucleophilic Addition: Add hydrazine hydrate (1.2 eq) dropwise at 25°C under an inert atmosphere.

    • Causality: The α -effect of hydrazine renders it exceptionally nucleophilic. It selectively attacks the more electrophilic ketone carbonyl (over the ester) to rapidly form a hydrazone intermediate.

  • Thermal Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

    • Causality: Thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic acyl substitution, where the terminal secondary amine of the hydrazone attacks the ethyl ester, expelling ethanol and closing the ring.

  • Isolation via Precipitation: Cool the mixture slowly to 0°C.

    • Causality: The resulting dihydropyridazinone has significantly lower solubility in cold ethanol compared to the starting materials. This thermodynamic sink drives the equilibrium forward and allows for isolation via simple vacuum filtration, avoiding complex chromatography.

Workflow 2: Intramolecular Friedel-Crafts Cyclization to Tetralin-1,4-diones

EDPO can be converted into polycyclic systems, such as tetralone derivatives, which are precursors to anthracyclines and other antineoplastic agents [3].

Protocol 2: Synthesis of 6,8-dimethyltetralin-1,4-dione

  • Saponification: Treat EDPO with LiOH (1.5 eq) in a THF/H₂O (3:1) mixture for 2 hours, followed by acidification with 1M HCl to isolate 4-(3,5-dimethylphenyl)-4-oxobutanoic acid.

  • Acylium Ion Generation: Suspend the acid in Polyphosphoric Acid (PPA) and heat to 90°C.

    • Causality: PPA acts synergistically as a solvent and a potent dehydrating agent, converting the carboxylic acid into a highly reactive, resonance-stabilized acylium ion.

  • Regioselective Electrophilic Aromatic Substitution: Maintain heating for 2 hours.

    • Causality: The acylium ion undergoes intramolecular attack by the aryl ring. The 3,5-dimethyl groups are electron-donating, activating the ring. Cyclization occurs preferentially at the less sterically hindered position (ortho to one methyl, para to the other), forming the 6-membered tetralindione ring.

  • Quenching: Pour the hot, viscous mixture over crushed ice with vigorous stirring.

    • Causality: Rapid aqueous quenching hydrolyzes the PPA matrix into water-soluble phosphoric acid, causing the highly hydrophobic tetralindione product to precipitate as a solid.

Mechanistic Visualization

The following diagram maps the divergent synthetic pathway from EDPO to the biologically active pyridazinone scaffold, illustrating the intermediate states and necessary reagents.

G EDPO Ethyl 4-(3,5-dimethylphenyl) -4-oxobutyrate Hydrazone Hydrazone Intermediate EDPO->Hydrazone Nucleophilic Addition Hydrazine Hydrazine Hydrate (NH2-NH2) Hydrazine->Hydrazone Cyclization Intramolecular Cyclization (-EtOH) Hydrazone->Cyclization Heat (78°C) DHP 6-(3,5-dimethylphenyl)-4,5- dihydropyridazin-3(2H)-one Cyclization->DHP Oxidation Oxidation (e.g., DDQ or Br2) DHP->Oxidation Aromatization Pyridazinone 6-(3,5-dimethylphenyl) pyridazin-3(2H)-one Oxidation->Pyridazinone

Divergent synthetic pathways from EDPO to pyridazinone derivatives via hydrazine condensation.

Advanced Applications in Drug Development

The EDPO scaffold is not limited to basic heterocycle formation; it is a critical vector in advanced medicinal chemistry:

  • Src Kinase Inhibitors: Derivatives of 4-aryl-4-oxobutanoates have been extensively evaluated for their inhibitory activity against Src kinase, a proto-oncogene critical in cancer metastasis. The 3,5-dimethylphenyl group perfectly occupies the hydrophobic DFG-out pocket of the kinase domain [3].

  • Antirheumatic Agents: By utilizing the γ -keto ester to form complex sulfur-containing heterocycles, researchers have developed potent antirheumatic agents where the oxobutyrate core acts as a rigid spacer, ensuring optimal distance between hydrogen-bond acceptors.

By mastering the reactivity profile of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate, synthetic chemists can bypass multi-step linear sequences, utilizing this privileged building block to rapidly generate libraries of high-value, structurally diverse drug candidates.

References

  • Title: Synthesis and chemistry of pyridazin-3(2H)-ones Source: ScienceDirect (Tetrahedron) URL: [Link]

Foundational

Safety and handling of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate

An In-depth Technical Guide to the Safe Handling and Application of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate Abstract This technical guide provides a comprehensive overview of the safe handling, storage, and disposal o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling and Application of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate

Abstract

This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate (CAS No. 898751-69-4).[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information and best-practice laboratory protocols. In the absence of a specific Safety Data Sheet (SDS) for this compound, the guidance herein is derived from the safety profiles of structurally analogous aromatic ketones and esters, ensuring a cautious and proactive approach to risk mitigation. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed decision-making in the laboratory.

Chemical Identity and Physicochemical Properties

Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate is an aromatic ketoester that serves as a versatile building block in organic synthesis.[2] Its molecular structure, incorporating both a ketone and an ester functional group, allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate

PropertyValueSource
CAS Number 898751-69-4[1]
Molecular Formula C₁₄H₁₈O₃[1]
Molecular Weight 234.29 g/mol [1]
Purity ≥98%[1]
Topological Polar Surface Area 43.37 Ų[1]
Rotatable Bond Count 5[1]

Hazard Assessment and GHS Classification (Inferred)

Table 2: Inferred GHS Hazard Classification

Hazard ClassHazard StatementRationale/Supporting Evidence
Acute Toxicity, Oral H302: Harmful if swallowedAromatic ketones and esters can exhibit oral toxicity.[4]
Skin Corrosion/Irritation H315: Causes skin irritationMany organic esters and ketones are known skin irritants.[4]
Serious Eye Damage/Irritation H319: Causes serious eye irritationDirect contact with chemicals of this class can cause significant eye irritation.[4]
Specific Target Organ Toxicity H335: May cause respiratory irritationVapors or aerosols may irritate the respiratory tract.[4]

Precautionary Statements (Inferred): P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338.[4]

Safe Handling and Storage Protocols

Adherence to rigorous safety protocols is paramount when handling Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle of chemical safety is to minimize exposure through a combination of engineering controls and appropriate PPE.

  • Ventilation: All handling of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[4][5] This is crucial to prevent the inhalation of any potential vapors or aerosols.

  • Eye Protection: Chemical safety goggles or a face shield that meets OSHA 29 CFR 1910.133 or European Standard EN166 specifications are mandatory.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[7] It is essential to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[7]

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are required. For larger quantities or procedures with a higher risk of splashing, additional protective clothing may be necessary.[8]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[4]

  • Dispensing: Carefully transfer the required amount of the compound from its storage container. Avoid creating dust or aerosols.

  • Reaction Setup: If using in a chemical reaction, add the compound to the reaction vessel slowly and in a controlled manner.

  • Post-Handling: After use, securely close the container and decontaminate the work surface. Wash hands thoroughly with soap and water.[7]

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

  • Container: Keep the compound in its original, tightly sealed container.

  • Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5][6] A recommended storage temperature is between 2-8°C.[1]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6][8]

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill and Leak Procedures
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste in accordance with all local, state, and federal regulations.[5]

Synthesis and Reactivity

Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate is typically synthesized via a two-step process:

  • Friedel-Crafts Acylation: 1,3-Dimethylbenzene (m-xylene) reacts with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-(3,5-dimethylphenyl)-4-oxobutanoic acid.[2][10]

  • Fischer Esterification: The resulting carboxylic acid is then esterified with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to yield the final product.[10]

The bifunctional nature of this molecule allows for selective reactions at either the ketone or the ester group, making it a versatile intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules.[2]

Risk Assessment Workflow

A systematic risk assessment should be performed before undertaking any new procedure involving Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate. The following diagram illustrates a logical workflow for this process.

RiskAssessment cluster_Plan Planning & Assessment cluster_Control Control Measures cluster_Execute Execution & Review A Identify Hazards (Chemical, Physical, Procedural) B Evaluate Risks (Likelihood & Severity) A->B Assess D Implement Engineering Controls (Fume Hood) B->D Mitigate C Review Available Safety Data (SDS of Analogs, Literature) C->B E Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) D->E F Develop Safe Work Procedure (Step-by-Step Protocol) E->F G Conduct Experiment F->G Proceed H Monitor for Deviations G->H I Review & Refine Protocol H->I Feedback I->A

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate via Friedel-Crafts Acylation

Abstract This comprehensive guide details the synthesis of ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate, a valuable keto-ester intermediate in the development of novel therapeutics and fine chemicals. The core synthetic st...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis of ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate, a valuable keto-ester intermediate in the development of novel therapeutics and fine chemicals. The core synthetic strategy employs the robust and well-established Friedel-Crafts acylation. This document provides an in-depth examination of the reaction mechanism, a meticulously detailed experimental protocol, and a thorough guide to the characterization of the final product. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction

The Friedel-Crafts acylation stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of an acyl group onto an aromatic ring.[1] This reaction is of paramount importance in the synthesis of aryl ketones, which serve as versatile precursors in the pharmaceutical and chemical industries. The target molecule, ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate, incorporates a substituted aromatic ring, a ketone, and an ester functional group, presenting multiple avenues for further chemical elaboration. This makes it a highly attractive building block for the synthesis of complex molecular architectures with potential biological activity.

Reaction Mechanism and Scientific Rationale

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion.[1] In this specific synthesis, either succinic anhydride or ethyl 4-chloro-4-oxobutanoate (ethyl succinoyl chloride) can be utilized as the acylating agent. The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

The mechanism can be delineated into three key stages:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates to a carbonyl oxygen (in the case of the anhydride) or the chloride of the acyl chloride. This polarization facilitates the departure of the leaving group, generating a resonance-stabilized acylium ion. This step is crucial as it creates a potent electrophile.

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the m-xylene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻) formed in the initial step, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.

An important consideration in Friedel-Crafts acylation is that the ketone product can form a complex with the Lewis acid catalyst. This deactivates the product towards further acylation and necessitates the use of stoichiometric or even excess amounts of the catalyst.[2][3]

Experimental Workflow

Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents & Glassware (Anhydrous Conditions) Setup Reaction Setup (Inert Atmosphere, 0-5 °C) Reagents->Setup Addition Slow Addition of Acylating Agent Setup->Addition Stirring Reaction at Room Temp (Monitor by TLC) Addition->Stirring Quench Quench with Ice/HCl Stirring->Quench Extraction Solvent Extraction Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry & Evaporate Wash->Dry Purify Column Chromatography Dry->Purify Characterization Spectroscopic Analysis (NMR, IR) Purify->Characterization

Caption: Overall workflow for the synthesis of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Equivalents
m-Xylene106.16501.0
Ethyl 4-chloro-4-oxobutanoate164.59551.1
Anhydrous Aluminum Chloride133.341252.5
Dichloromethane (anhydrous)---
Concentrated Hydrochloric Acid---
Saturated Sodium Bicarbonate---
Brine---
Anhydrous Sodium Sulfate---
Silica Gel (for chromatography)---
Hexane (for chromatography)---
Ethyl Acetate (for chromatography)---
Reaction Setup and Procedure
  • Preparation: All glassware must be thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. The reaction should be conducted in a well-ventilated fume hood.

  • Catalyst Suspension: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube with CaCl₂ or a nitrogen inlet), add anhydrous aluminum chloride (2.5 equivalents).[2] Add anhydrous dichloromethane to create a stirrable suspension.

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of m-xylene (1.0 equivalent) and ethyl 4-chloro-4-oxobutanoate (1.1 equivalents) in anhydrous dichloromethane. Transfer this solution to the dropping funnel.

  • Slow Addition: Add the solution from the dropping funnel dropwise to the stirred aluminum chloride suspension over a period of 30-60 minutes. It is critical to maintain the internal reaction temperature below 10 °C during the addition to control the exothermic reaction.[2]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

Work-up and Purification
  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate.

Characterization of the Final Product

The identity and purity of the synthesized ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate can be confirmed using a combination of spectroscopic techniques.

Predicted Analytical Data
TechniquePredicted Observations
¹H NMR Ethyl group: Triplet (~1.2 ppm, 3H) and a quartet (~4.1 ppm, 2H). Methylene groups: Two triplets (~2.8 ppm, 2H and ~3.3 ppm, 2H). Aromatic protons: A singlet (~7.5 ppm, 1H) and a singlet (~7.6 ppm, 2H). Methyl groups on the ring: A singlet (~2.3 ppm, 6H).
¹³C NMR Carbonyl carbons: Ketone (~198 ppm) and ester (~173 ppm). Aromatic carbons: In the range of 125-140 ppm. Methylene carbons: In the range of 28-35 ppm. Ethyl group carbons: ~61 ppm (-OCH₂) and ~14 ppm (-CH₃). Aromatic methyl carbons: ~21 ppm.
IR (Infrared) Spectroscopy C=O stretching (ketone): Strong, sharp absorption around 1685 cm⁻¹. C=O stretching (ester): Strong, sharp absorption around 1735 cm⁻¹. C-H stretching (aromatic): Weak to medium bands in the 3100-3000 cm⁻¹ region. C-H stretching (aliphatic): Medium to strong bands between 3000 and 2850 cm⁻¹. C-O stretching (ester): Strong bands in the 1300-1100 cm⁻¹ range.
Mass Spectrometry (EI-MS) Molecular Ion (M⁺•): m/z 234. Key Fragments: Loss of the ethoxy group (m/z 189), cleavage of the bond between the carbonyl and the phenyl ring.

Safety Precautions

The Friedel-Crafts acylation involves the use of hazardous materials, and appropriate safety measures must be followed.

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][6][7]

  • Ethyl 4-chloro-4-oxobutanoate: Corrosive and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate PPE.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • The reaction generates hydrogen chloride (HCl) gas , which is corrosive and toxic. Ensure the reaction setup is properly vented to a scrubber or an appropriate trap.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate via Friedel-Crafts acylation is a reliable and efficient method for producing this valuable chemical intermediate. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can confidently synthesize and characterize this compound for their research and development needs. The versatility of the product's functional groups makes it a promising starting material for the exploration of new chemical entities with potential applications in medicinal chemistry and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using Ethyl 4-Oxobutanoate Derivatives.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride.
  • Lab Alley. (2025). SAFETY DATA SHEET.
  • BenchChem. (2025). Characterization of Ethyl 4-(4-butylphenyl)-4-oxobutanoate: A Comparative Guide to Analytical Techniques.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Princeton University. (n.d.). Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety.
  • ChemicalBook. (n.d.). ETHYL 4-(4-METHOXY-3-METHYLPHENYL)-4-OXOBUTANOATE synthesis.
  • BenchChem. (2025). Comparative Analysis of a Keto-Ester: Infrared Spectroscopy of Ethyl 4-(4-butylphenyl)-4-oxobutanoate and Related Compounds.
  • BenchChem. (2025). Technical Support Center: Synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from University of Wisconsin-Madison Department of Chemistry website.
  • Ventura College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • BenchChem. (2025). Theoretical Synthesis Pathway for Ethyl 4-(4-butylphenyl)-4-oxobutanoate: An In-depth Technical Guide.
  • ChemSpider. (n.d.). Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate.
  • Echemi. (n.d.). ETHYL 2,2-DIMETHYL-4-(3,5-DIMETHYLPHENYL)-4-OXOBUTYRATE.
  • ChemScene. (n.d.). Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate.
  • Sigma-Aldrich. (n.d.). ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate.
  • PubChem. (n.d.). Ethyl 4-oxobutanoate.
  • Guidechem. (n.d.). ETHYL 4-(2,5-DIMETHYLPHENYL)-4-OXOBUTYRATE 30005-21-1 wiki.
  • Sigma-Aldrich. (n.d.). Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate.
  • Chem LibreTexts. (n.d.). Table of Characteristic IR Absorptions.
  • Wiley-VCH. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from The Royal Society of Chemistry website.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of Ethyl 4-oxobutanoate.

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Application

Application Note: Regioselective Synthesis of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate via Organocuprate Acylation

Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Strategic Rationale Ethyl 4-(3,5-dimethylphenyl)-4-oxob...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Strategic Rationale

Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate (CAS: 898751-69-4) is a highly valued keto-ester building block utilized in the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and advanced agrochemicals[1]. It is characterized by a butanoate backbone terminating in an ethyl ester, with a ketone functional group adjacent to a 3,5-dimethylphenyl ring[2].

The Regiochemical Challenge: A common pitfall in designing a synthesis for this molecule is attempting a standard Friedel-Crafts acylation using m-xylene and ethyl succinyl chloride. Because the methyl groups on m-xylene are ortho/para directing, electrophilic aromatic substitution occurs almost exclusively at the 2- or 4-positions, yielding the 2,4-dimethylphenyl or 2,6-dimethylphenyl isomers. It is chemically impossible to achieve the meta-oriented 3,5-dimethylphenyl substitution pattern via direct Friedel-Crafts acylation of m-xylene.

The Solution: To guarantee absolute regiochemical fidelity, this protocol utilizes a cross-coupling approach. We employ the addition of 3,5-dimethylphenylmagnesium bromide to ethyl 4-chloro-4-oxobutyrate (ethyl succinyl chloride)[3]. To prevent the Grignard reagent from over-adding to the newly formed ketone (yielding a tertiary alcohol), the reaction is mediated by catalytic Copper(I) iodide (CuI) at cryogenic temperatures, forming an intermediate organocuprate that selectively reacts with the acyl chloride.

Reaction Pathway & Workflow

G A 3,5-Dimethylphenyl Magnesium Bromide B CuI (cat.) THF, -78 °C A->B C Organocuprate Intermediate B->C Transmetallation E Ethyl 4-(3,5-dimethylphenyl) -4-oxobutyrate C->E THF, -78 °C to RT D Ethyl Succinyl Chloride (Acylating Agent) D->E Acyl Substitution

Fig 1: Cu-catalyzed acylation pathway ensuring 3,5-dimethyl substitution.

Materials and Reagents

All reagents must be handled under inert atmosphere (Argon or N₂) to maintain the integrity of the organometallic species.

Reagent / MaterialCAS NumberEquivalentsAmount (Scale: 10 mmol)Role
3,5-Dimethylphenylmagnesium bromide (0.5 M in THF)120653-61-01.05 eq21.0 mLNucleophile
Ethyl 4-chloro-4-oxobutyrate14794-31-11.00 eq1.65 g (1.43 mL)Electrophile[3]
Copper(I) iodide (CuI)7681-65-40.05 eq95 mgCatalyst
Tetrahydrofuran (THF), Anhydrous109-99-9-30.0 mLSolvent
Saturated NH₄Cl (aq)12125-02-9-25.0 mLQuenching Agent

Step-by-Step Experimental Protocol

Phase 1: System Preparation and Catalyst Activation
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet adapter, and a rubber septum. Allow the system to cool to room temperature under a continuous stream of dry Argon.

  • Reagent Loading: Add Copper(I) iodide (95 mg, 0.5 mmol) to the flask. Purge the flask with Argon for an additional 5 minutes.

  • Solvent Addition: Inject anhydrous THF (20 mL) via syringe. Stir the suspension to ensure uniform distribution of the catalyst.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

Phase 2: Cuprate Formation and Acylation
  • Electrophile Addition: Inject ethyl 4-chloro-4-oxobutyrate (1.65 g, 10.0 mmol) dropwise into the cold THF/CuI suspension. Stir for 5 minutes.

  • Grignard Addition: Load the 3,5-dimethylphenylmagnesium bromide solution (21.0 mL, 10.5 mmol) into a dry, gas-tight syringe. Add the Grignard reagent dropwise down the inner wall of the flask over a period of 30 minutes.

    • Causality Note: Slow addition at -78 °C is critical. It allows the Grignard to immediately transmetallate with the copper catalyst, forming the less reactive organocuprate. This prevents direct, un-catalyzed attack on the resulting ketone, which would yield an unwanted tertiary alcohol impurity.

  • Reaction Maturation: Once the addition is complete, maintain the reaction at -78 °C for 2 hours. Monitor the consumption of the acid chloride via TLC (Hexanes:Ethyl Acetate 8:2, UV visualization).

  • Warming: Remove the dry ice bath and allow the reaction mixture to slowly warm to 0 °C over 1 hour.

Phase 3: Work-up and Isolation
  • Quenching: At 0 °C, carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (25 mL).

    • Causality Note: NH₄Cl effectively breaks down the copper/magnesium complexes and neutralizes the reaction without hydrolyzing the ethyl ester, which could occur if strong aqueous acids (like HCl) were used.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing: Combine the organic extracts and wash sequentially with distilled water (20 mL) and saturated brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Phase 4: Purification
  • Chromatography: Purify the crude oil via flash column chromatography on silica gel. Elute with a gradient of Hexanes to 15% Ethyl Acetate in Hexanes.

  • Fractions: Collect the fractions containing the product (typically Rf ≈ 0.4 in 8:2 Hexanes:EtOAc). Combine and concentrate in vacuo to afford pure Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate (CAS 898751-69-4)[1]. Expected yield: 75-82%.

Mechanistic Insights (E-E-A-T)

The success of this protocol relies heavily on the modulation of nucleophilic reactivity. Hard nucleophiles, such as standard Grignard reagents (R-MgX) or organolithiums (R-Li), react vigorously with acyl chlorides to form ketones, but they rapidly undergo a second nucleophilic addition to the newly formed ketone to produce tertiary alcohols.

By introducing catalytic CuI, the system undergoes in situ transmetallation to form an organocopper species (or a Gilman-type cuprate, depending on stoichiometry). Copper is a softer metal, making the resulting carbon-metal bond more covalent and less polarized. This softer nucleophile exhibits high chemoselectivity: it rapidly undergoes substitution at the highly electrophilic acyl chloride carbon but is insufficiently reactive to attack the resulting ketone[4]. This self-validating system ensures high yields of the target keto-ester while completely bypassing the regiochemical dead-ends associated with electrophilic aromatic substitution on m-xylene.

References

Sources

Method

Advanced Recrystallization Strategies for Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate: Overcoming Liquid-Liquid Phase Separation

Introduction Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate is a highly versatile building block used in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs). Structurally, it features an ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate is a highly versatile building block used in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs). Structurally, it features an ethyl ester paired with a meta-dimethyl substituted aromatic ring. This specific molecular architecture disrupts crystal lattice packing efficiency, significantly lowering its melting point. Consequently, researchers frequently encounter the crude compound as a viscous oil or a low-melting amorphous solid at ambient temperatures. Attempting to purify such compounds via standard cooling crystallization often fails due to a thermodynamic trap known as "oiling out."

This application note provides field-proven, self-validating protocols designed to bypass these thermodynamic hurdles, ensuring high-purity crystalline recovery.

Physicochemical Profiling

Table 1: Physicochemical Properties

PropertyValue
Compound Name Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate
CAS Registry Number 898751-69-4
Molecular Formula C₁₄H₁₈O₃
Molecular Weight 234.29 g/mol
Physical State (Ambient) Viscous liquid or low-melting amorphous solid
Functional Groups Ethyl ester, Aryl ketone

Mechanistic Insights: The Thermodynamics of "Oiling Out"

When attempting to recrystallize low-melting organic esters, cooling a saturated solution often leads to Liquid-Liquid Phase Separation (LLPS) rather than the formation of a solid crystalline phase. As documented in the, this occurs because the solubility curve of the compound intersects the liquid miscibility gap (binodal curve) at a temperature above the compound's melting point.

Instead of nucleating into a rigid crystal lattice, the solute separates into a solute-rich liquid phase (an emulsion or "oil") and a solvent-rich phase. This oil phase is highly problematic because it acts as a universal solvent for impurities, trapping them within the matrix as the oil eventually solidifies into an amorphous gum.

To force the system into a crystalline state, we must bypass the LLPS region thermodynamically. According to models on , this is achieved through two primary mechanisms:

  • Low-Temperature Quenching: By rapidly cooling the system to temperatures significantly below the spinodal boundary (e.g., -78 °C), the thermodynamic driving force for solid nucleation overtakes the kinetics of liquid phase separation. This method is highly effective for .

  • Solvent-Antisolvent Modulation: By altering the solvent composition at a constant, low temperature, we can shift the saturation curve, forcing rapid supersaturation and immediate crystalline nucleation before oil droplets can coalesce.

G Start Crude Ethyl 4-(3,5-dimethylphenyl) -4-oxobutyrate LLPS Liquid-Liquid Phase Separation (Oiling Out) Start->LLPS Standard Cooling (T > Melting Point) Path1 Low-Temp Crystallization (Hexanes/Ether, -78°C) Start->Path1 Direct Method Path2 Solvent-Antisolvent (EtOH/H2O, 4°C) Start->Path2 Direct Method LLPS->Path1 Bypass LLPS via Deep Quench LLPS->Path2 Bypass LLPS via Antisolvent Nucleation Nucleation Induction (Seeding / Scratching) Path1->Nucleation Path2->Nucleation Isolate Cold Vacuum Filtration Nucleation->Isolate Crystal Growth Pure Pure Crystalline Product (>98% Purity) Isolate->Pure

Caption: Thermodynamic workflow bypassing Liquid-Liquid Phase Separation (oiling out) in crystallization.

Experimental Protocols

Self-Validating System Note: Both protocols include a "clarification" step to ensure complete dissolution and a "seeding/scratching" step to kinetically validate nucleation. If oiling occurs during cooling, the protocol dictates reheating and adjusting the solvent ratio, ensuring the workflow is self-correcting.

Protocol A: Low-Temperature Solvent Crystallization (-78 °C)

Causality: Diethyl ether acts as the "good" solvent to ensure complete dissolution at room temperature without thermal degradation. Hexanes act as the "poor" solvent to reduce solubility. The extreme cooling (-78 °C) drastically lowers the kinetic energy of the system, preventing the formation of an emulsion and forcing the molecules into a rigid lattice.

  • Dissolution: Transfer 10.0 g of crude Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate into a 100 mL round-bottom flask. Add 15 mL of anhydrous diethyl ether and swirl until completely dissolved.

  • Dilution: Slowly add 35 mL of hexanes dropwise while stirring continuously. If the solution becomes cloudy, add diethyl ether dropwise (1-2 mL) until clarity is restored.

  • Primary Cooling (Self-Correction Step): Place the flask in a standard freezer (-20 °C) for 2 hours. Validation: If a viscous oil forms at the bottom, remove the flask, allow it to warm to room temperature, add 5 mL of diethyl ether to redissolve the oil, and repeat the cooling step.

  • Deep Quench & Nucleation: Transfer the flask to a dry ice/acetone bath (-78 °C). Vigorously scratch the inner wall of the flask with a glass stirring rod at the air-liquid interface to induce primary nucleation.

  • Maturation: Allow the suspension to stir gently at -78 °C for 1 hour to maximize crystal yield.

  • Isolation: Filter the cold suspension rapidly through a pre-chilled jacketed Buchner funnel. Wash the filter cake with 10 mL of pre-chilled (-20 °C) hexanes. Dry under high vacuum for 4 hours.

Protocol B: Solvent-Antisolvent Recrystallization (Ethanol/Water)

Causality: Ethanol fully dissolves the ester, while water forces it out of solution. By performing this at 4 °C, we lower the solubility threshold while maintaining a highly polar environment that discourages the formation of a non-polar oil phase.

  • Dissolution: Dissolve 10.0 g of the crude ester in 25 mL of absolute ethanol at room temperature.

  • Antisolvent Titration: Place the flask in an ice-water bath (4 °C) and begin vigorous magnetic stirring (400 rpm).

  • Induction: Add chilled deionized water dropwise using an addition funnel. Continue addition until a faint, persistent turbidity is observed (typically after 10-15 mL of water).

  • Clarification: Add 1-2 drops of ethanol just until the turbidity clears. This establishes a perfectly saturated solution exactly at the metastable limit.

  • Crystallization: Add a seed crystal (if available) or scratch the flask walls. Allow the mixture to sit undisturbed at 4 °C for 12 hours.

  • Isolation: Collect the resulting white crystalline solid via vacuum filtration. Wash with 15 mL of a cold 1:1 ethanol/water mixture. Dry under vacuum.

Data Presentation & Troubleshooting

Table 2: Solvent System Selection Matrix

Solvent SystemRoleMechanismExpected Outcome
Hexanes / Diethyl Ether Non-polar QuenchLow-temperature kinetic trappingHigh purity crystals, requires -78 °C
Ethanol / Water Polar AntisolventPolarity-driven supersaturationGood yield, risk of oiling if water added too fast
Ethyl Acetate / Heptane Moderate PolarityStandard cooling crystallizationHigh risk of Liquid-Liquid Phase Separation (Oiling out)

Table 3: Troubleshooting Guide

ObservationRoot CauseSelf-Correcting Action
Emulsion/Oil forms upon cooling Saturation curve intersects liquid miscibility gapWarm to RT, add 5-10% more "good" solvent, cool slower
No crystals form at -78 °C High activation energy for nucleationScratch flask vigorously with glass rod; add seed crystal
Crystals melt during filtration Ambient temperature exceeds melting pointUse a pre-chilled jacketed funnel; wash with -20 °C solvent

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design, ACS Publications.[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Processes, MDPI.[Link]

  • Optimization of Low-Temperature Methanol Crystallization for Unsaturated Fatty Acids Separation from Crude Palm Fatty Acids Mixture Using Response Surface Methodology. Asian Journal of Chemistry.[Link]

Application

Analytical techniques for characterizing Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate.

An In-depth Guide to the Analytical Characterization of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate Authored by: A Senior Application Scientist Introduction Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate is an aromatic keto-e...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Analytical Characterization of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate

Authored by: A Senior Application Scientist

Introduction

Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate is an aromatic keto-ester that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] Its molecular architecture, featuring a substituted aromatic ring, a ketone, and an ester functional group, offers multiple avenues for chemical modification.[2] Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and stability of the compound, which are critical parameters in drug development and chemical research.

This document provides a detailed guide to the primary analytical techniques for the characterization of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying principles and rationale for the experimental choices. As a β-keto ester, this compound has the potential to exist in equilibrium between its keto and enol tautomeric forms, a phenomenon that can be investigated using the spectroscopic methods detailed herein.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate is fundamental for its handling, storage, and analysis. The following table summarizes its key chemical identity and computed properties. Experimental data for properties such as melting and boiling points are not extensively available in public literature; therefore, these should be determined empirically.

PropertyValueSource
IUPAC Name ethyl 4-(3,5-dimethylphenyl)-4-oxobutanoate-
Synonyms None[5]
CAS Number 898751-69-4[5]
Molecular Formula C₁₄H₁₈O₃[5]
Molecular Weight 234.29 g/mol [5][6]
Appearance Expected to be a liquid or low-melting solidInferred
Topological Polar Surface Area (TPSA) 43.37 Ų[5]
logP (octanol-water partition coefficient) 2.82944[5]
Hydrogen Bond Acceptors 3[5]
Hydrogen Bond Donors 0[5]
Rotatable Bonds 5[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural determination of organic molecules.[3] Both ¹H and ¹³C NMR provide detailed information about the molecular structure and the electronic environment of individual atoms. For Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate, NMR is essential for confirming the connectivity of the atoms and for quantifying the purity of the sample.

Causality Behind Experimental Choices

The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving good signal dispersion, especially for resolving the aromatic proton signals. Deuterated chloroform (CDCl₃) is a common solvent as it dissolves a wide range of organic compounds and its residual solvent peak does not typically interfere with the analyte signals.[7] Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.[3]

¹H NMR Spectroscopy Protocol

Objective: To obtain a high-resolution proton NMR spectrum to confirm the molecular structure and assess purity.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[8] Add a small amount of tetramethylsilane (TMS) as an internal standard.[8]

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Tuning and Shimming: Insert the sample into the spectrometer and ensure the instrument is properly tuned for ¹H. Shim the magnetic field to achieve optimal homogeneity.[7]

  • Data Acquisition:

    • Pulse Program: Use a standard single-pulse experiment.

    • Number of Scans: 8-16 scans are typically sufficient.[7]

    • Relaxation Delay: A delay of 1-2 seconds is generally adequate.[7]

    • Acquisition Time: Typically 2-4 seconds.[7]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Integrate all signals to determine the relative number of protons.

¹³C NMR Spectroscopy Protocol

Objective: To obtain a proton-decoupled ¹³C NMR spectrum to identify all unique carbon atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve 50-100 mg of the compound in 0.6-0.7 mL of CDCl₃ in a 5 mm NMR tube.[7] A higher concentration is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher NMR spectrometer, equipped for ¹³C detection.

    • Tuning and Shimming: Tune the probe to the ¹³C frequency and shim the magnetic field.

  • Data Acquisition:

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for accurate integration of quaternary carbons, although these are often weak.

Expected NMR Data and Interpretation

The following tables summarize the predicted chemical shifts for the keto form of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate. The presence of the enol tautomer would result in additional signals, notably a vinyl proton (=CH) between 5-6 ppm and a broad hydroxyl (-OH) proton signal further downfield in the ¹H NMR spectrum.[3][9]

Predicted ¹H NMR Chemical Shifts

Protons (Label)MultiplicityIntegrationPredicted Chemical Shift (ppm)Rationale
aTriplet3H~ 1.2Ethyl ester CH₃
bQuartet2H~ 4.1Ethyl ester OCH₂
cTriplet2H~ 2.7Methylene adjacent to ester
dTriplet2H~ 3.2Methylene adjacent to ketone
eSinglet6H~ 2.3Two aromatic CH₃ groups
fSinglet2H~ 7.5Aromatic protons ortho to carbonyl
gSinglet1H~ 7.4Aromatic proton para to carbonyl

Predicted ¹³C NMR Chemical Shifts

Carbon (Label)Predicted Chemical Shift (ppm)Rationale
1~ 14Ethyl ester CH₃
2~ 61Ethyl ester OCH₂
3~ 28Methylene adjacent to ester
4~ 35Methylene adjacent to ketone
5, 5'~ 21Two aromatic CH₃ groups
6~ 173Ester Carbonyl (C=O)
7~ 198Ketone Carbonyl (C=O)[10][11]
8~ 136Aromatic quaternary carbon attached to carbonyl
9, 9'~ 126Aromatic CH ortho to carbonyl
10, 10'~ 138Aromatic quaternary carbons with methyl groups
11~ 134Aromatic CH para to carbonyl

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// Define nodes with labels C1 [label="CH₃", pos="0,0!"]; C2 [label="CH₂", pos="1,0!"]; O1 [label="O", pos="2,0.5!"]; C3 [label="C", pos="3,0.5!"]; O2 [label="O", pos="3,1.5!"]; C4 [label="CH₂", pos="4,0!"]; C5 [label="CH₂", pos="5,0!"]; C6 [label="C", pos="6,0!"]; O3 [label="O", pos="6,1!"]; C7 [label=" ", pos="7,0!", shape=point]; C8 [label=" ", pos="7.5,0.866!", shape=point]; C9 [label=" ", pos="8.5,0.866!", shape=point]; C10 [label=" ", pos="9,0!", shape=point]; C11 [label=" ", pos="8.5,-0.866!", shape=point]; C12 [label=" ", pos="7.5,-0.866!", shape=point]; C13 [label="CH₃", pos="9.5,1.732!"]; C14 [label="CH₃", pos="9.5,-1.732!"];

// Define labels for protons and carbons p_a [label="a", pos="-0.5,0!"]; p_b [label="b", pos="1,-0.5!"]; p_c [label="c", pos="4,-0.5!"]; p_d [label="d", pos="5,-0.5!"]; p_e1 [label="e", pos="10,1.732!"]; p_e2 [label="e", pos="10,-1.732!"]; p_f1 [label="f", pos="7,1.2!"]; p_f2 [label="f", pos="7,-1.2!"]; p_g [label="g", pos="9.5,0!"];

c_1 [label="1", pos="0,0.5!"]; c_2 [label="2", pos="1,0.5!"]; c_3 [label="3", pos="4,0.5!"]; c_4 [label="4", pos="5,0.5!"]; c_5 [label="5, 5'", pos="9.5,1.2!", pos="9.5,-1.2!"]; c_6 [label="6", pos="3.5,1.5!"]; c_7 [label="7", pos="6.5,1!"]; c_8 [label="8", pos="7.5,0!"]; c_9 [label="9, 9'", pos="7.5,1.2!", pos="7.5,-1.2!"]; c_10 [label="10, 10'", pos="9,1.2!", pos="9,-1.2!"]; c_11 [label="11", pos="9.5,-0.5!"];

// Define edges C1 -- C2; C2 -- O1; O1 -- C3; C3 -- O2 [style=double]; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- O3 [style=double]; C6 -- C7; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7; C9 -- C13; C11 -- C14; }

Caption: Structure of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate with NMR assignments.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.[12] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile and semi-volatile compounds like Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate.[13]

Causality Behind Experimental Choices

Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, which can be compared to library spectra for identification. A non-polar capillary column (e.g., DB-5ms) is a good starting point for the GC separation of a wide range of organic molecules.[14] The temperature program is designed to ensure the compound elutes as a sharp peak without thermal degradation.

GC-MS Protocol

Objective: To confirm the molecular weight and elucidate the fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent such as dichloromethane or ethyl acetate.[8]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.[14]

  • GC Conditions:

    • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

    • Injector Temperature: 250 °C.[14]

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[8]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Source Temperature: 230 °C.[8]

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak (M⁺˙) and major fragment ions. Compare the fragmentation pattern to known patterns for aromatic ketones and ethyl esters.[14][15]

Predicted Mass Spectrum and Fragmentation

The mass spectrum is expected to show a molecular ion peak at m/z 234. The fragmentation will likely be dominated by cleavages adjacent to the carbonyl groups and within the ester moiety.

Predicted Major Fragments in EI-MS

m/zProposed Fragment StructureFragmentation Pathway
234 [C₁₄H₁₈O₃]⁺˙Molecular Ion (M⁺˙)
189[M - OCH₂CH₃]⁺Loss of an ethoxy radical from the ester.[14]
161[M - COOCH₂CH₃]⁺Loss of the ethyl carboxylate radical.
133[C₉H₉O]⁺Cleavage of the bond between the carbonyl and the adjacent methylene group, forming a stable acylium ion.
105[C₇H₅O]⁺Further fragmentation of the acylium ion.
91[C₇H₇]⁺Formation of the stable tropylium ion from the aromatic portion.[14]

digraph "Fragmentation_Pathway" {
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M [label="[C₁₄H₁₈O₃]⁺˙\nm/z = 234", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C₁₂H₁₃O₂]⁺\nm/z = 189", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[C₁₀H₁₃O]⁺\nm/z = 161", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="[C₉H₉O]⁺\nm/z = 133", fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> F1 [label="- •OCH₂CH₃"]; M -> F2 [label="- •COOCH₂CH₃"]; M -> F3 [label="α-cleavage"]; }

Caption: Predicted major fragmentation pathways for Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate in EI-MS.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups within a molecule.[4] It is particularly useful for confirming the presence of the ketone and ester carbonyl groups.

Causality Behind Experimental Choices

Analyzing the sample as a neat liquid film between salt plates (NaCl or KBr) is a simple and common method for pure liquid samples, avoiding solvent interference.[4] A background scan is essential to subtract the absorbance of atmospheric CO₂ and water vapor.

FT-IR Spectroscopy Protocol

Objective: To identify the characteristic functional groups of the compound.

Methodology:

  • Sample Preparation: If the sample is a liquid, place a drop of the neat liquid between two NaCl or KBr salt plates to create a thin film.[4]

  • Instrument Setup: Ensure the spectrometer is purged. Perform a background scan with the empty salt plates.[4]

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[4]

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~ 3050-2850C-H (aromatic and aliphatic)Stretching
~ 1735Ester C=OStretching[16]
~ 1685Aromatic Ketone C=OStretching[17]
~ 1600, 1475C=C (aromatic)Stretching
~ 1300-1000C-O (ester)Stretching[17]

Note: If a significant amount of the enol tautomer is present, a broad O-H stretch may be observed around 3400-3200 cm⁻¹ and a C=C stretch around 1650 cm⁻¹.[17]

High-Performance Liquid Chromatography (HPLC): Purity Determination

HPLC is a cornerstone technique for determining the purity of a compound and for quantitative analysis. A reverse-phase method is typically suitable for a molecule with the polarity of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate.

Causality Behind Experimental Choices

A C18 column is a versatile and robust choice for reverse-phase chromatography of moderately polar to nonpolar compounds.[18] A mobile phase of acetonitrile and water provides good separation efficiency. UV detection is appropriate due to the presence of the aromatic chromophore.

HPLC Protocol for Purity Analysis

Objective: To determine the purity of the compound by separating it from any impurities.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (or a compatible solvent) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (e.g., starting with 60% acetonitrile, ramping to 95% over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Integrated Analytical Workflow

A combination of these techniques provides a comprehensive characterization of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate. The logical flow of analysis ensures confirmation of structure, purity, and identity.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity and Quantification cluster_3 Final Confirmation Start Sample of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate FTIR FT-IR Spectroscopy (Functional Group ID) Start->FTIR NMR ¹H and ¹³C NMR (Connectivity & Structure) FTIR->NMR GCMS GC-MS (Molecular Weight & Fragmentation) NMR->GCMS HPLC HPLC-UV (Purity Assessment) GCMS->HPLC Report Comprehensive Analytical Report HPLC->Report

Caption: Integrated workflow for the comprehensive characterization of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate.

References

  • Benchchem. A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters.
  • Benchchem. Mass Spectrometry Fragmentation of Ethyl 3-methyl-2-phenylbut-2-enoate: A Technical Guide.
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  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).
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  • PubMed. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (2007).
  • Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025).
  • WUR eDepot. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021).
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023).
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  • Oregon State University. 13C NMR Chemical Shift. (2022).
  • ChemScene. Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate.
  • University of Wisconsin-Madison. 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons. (2020).
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  • Unknown. Interpretation of mass spectra.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024).
  • Guidechem. ETHYL 4-(2,5-DIMETHYLPHENYL)-4-OXOBUTYRATE 30005-21-1 wiki.
  • Benchchem. An In-depth Technical Guide to Ethyl 4-(3-chlorophenyl)-4-oxobutanoate.
  • Benchchem. Characterization of Ethyl 4-(4-butylphenyl)-4-oxobutanoate: A Comparative Guide to Analytical Techniques.
  • Benchchem. Theoretical Synthesis Pathway for Ethyl 4-(4-butylphenyl)-4-oxobutanoate: An In-depth Technical Guide.
  • Benchchem. Application Note: 1H and 13C NMR Characterization of Ethyl 3-oxo-2-phenylbutanoate.

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Method

Application Notes and Protocols for Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the potential applications of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the potential applications of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate in medicinal chemistry. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—an aromatic ketone and a keto-ester chain—are present in numerous compounds with significant biological activities. Drawing upon established principles and data from structurally related analogues, this guide presents a rationale for investigating this compound as a scaffold for novel therapeutics. We provide detailed theoretical protocols for its synthesis and for a cascade of primary biological screening assays to explore its potential as an anti-inflammatory, antifibrotic, or antiproliferative agent. The experimental designs are grounded in methodologies proven to be robust for structurally similar molecules, offering a validated starting point for research and development.

Introduction and Rationale

Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate (CAS No. 898751-69-4) is a keto-ester distinguished by a 3,5-disubstituted phenyl ring.[1] This substitution pattern is of significant interest in medicinal chemistry. The meta-positioning of the two methyl groups influences the electronic and steric properties of the phenyl ring, which can dictate binding affinity and selectivity for biological targets. The core structure combines an aromatic ketone, a feature known to interact with various biological pathways, with a flexible butyrate chain that can be readily modified to optimize pharmacokinetic and pharmacodynamic properties.

While direct biological data for this compound is scarce, its constituent parts provide a strong basis for hypothesizing its therapeutic potential. The 3,5-dimethylphenyl group is a key feature in molecules targeting inflammatory and fibrotic pathways. For instance, derivatives of 3,5-dimethylpyrazole are potent inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade.[2][3] Furthermore, a selective inhibitor of the αvβ6 integrin, a critical activator of the pro-fibrotic cytokine TGF-β, incorporates a 3,5-dimethyl-pyrazolyl-phenyl moiety, highlighting the importance of this substitution pattern in targeting fibrosis.[4]

Aromatic ketones are also known to modulate inflammatory signaling, notably through inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[5] Given these precedents, Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate represents a promising, yet underexplored, scaffold for the development of novel therapeutics. This guide outlines the foundational steps to synthesize and characterize its biological activity.

Table 1: Physicochemical Properties of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate

Property Value Source
CAS Number 898751-69-4 [1]
Molecular Formula C₁₄H₁₈O₃ [1]
Molecular Weight 234.29 g/mol [1]
Topological Polar Surface Area 43.37 Ų [1]
LogP (Predicted) 2.83 [1]
Rotatable Bonds 5 [1]
Hydrogen Bond Acceptors 3 [1]

| Hydrogen Bond Donors | 0 |[1] |

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and established method for synthesizing aryl ketones of this class is the Friedel-Crafts acylation.[6] This electrophilic aromatic substitution involves the reaction of an aromatic compound (1,3-dimethylbenzene) with an acylating agent (ethyl succinyl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7] The acyl group deactivates the aromatic ring, effectively preventing polysubstitution.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification A 1,3-Dimethylbenzene (m-Xylene) C Anhydrous AlCl₃ (Lewis Acid Catalyst) B Ethyl 3-(chloroformyl)propanoate (Ethyl succinyl chloride) F Quench with HCl/Ice C->F Friedel-Crafts Acylation D Anhydrous CH₂Cl₂ (Solvent) E 0°C to Room Temp G Solvent Extraction F->G H Column Chromatography G->H Product Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate H->Product

Caption: Workflow for the synthesis of the target compound.

Protocol 2.1: Synthesis of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate

This protocol is a theoretical adaptation based on standard Friedel-Crafts acylation procedures for similar substrates.[8][9]

Materials:

  • 1,3-Dimethylbenzene (m-xylene)

  • Ethyl 3-(chloroformyl)propanoate (ethyl succinyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (2.2 equivalents). Suspend the AlCl₃ in anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 1,3-dimethylbenzene (1.1 equivalents) and ethyl succinyl chloride (1.0 equivalent) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30-60 minutes. It is critical to maintain the internal reaction temperature below 10°C during the addition to control the reaction rate and minimize side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The acid decomposes the aluminum chloride complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate.

Proposed Biological Screening Cascade

Based on the activities of structurally related molecules, we propose a screening cascade to efficiently probe the most probable biological activities of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate and its future derivatives. The cascade begins with broad cytotoxicity assessment, followed by targeted assays for anti-inflammatory and antifibrotic activity.

Screening_Workflow cluster_pathways Therapeutic Pathways Start Test Compound: Ethyl 4-(3,5-dimethylphenyl) -4-oxobutyrate Cytotoxicity Baseline Cytotoxicity Assay (e.g., MTT on HEK293) Start->Cytotoxicity AntiInflammatory Anti-Inflammatory Cytotoxicity->AntiInflammatory AntiFibrotic Anti-Fibrotic Cytotoxicity->AntiFibrotic NFkB_Assay NF-κB Reporter Assay (TNF-α induced) AntiInflammatory->NFkB_Assay PDE4_Assay PDE4 Enzyme Inhibition Assay AntiInflammatory->PDE4_Assay TGFb_Assay TGF-β Signaling Assay (e.g., SMAD2/3 Phosphorylation) AntiFibrotic->TGFb_Assay

Caption: Proposed workflow for biological screening.

Protocol 3.1: Baseline Cytotoxicity (MTT Assay)

Rationale: Before assessing specific biological activities, it is essential to determine the compound's inherent cytotoxicity to establish a non-toxic concentration range for subsequent cell-based assays. The MTT assay is a standard colorimetric method for measuring cell viability.

Procedure:

  • Cell Seeding: Seed human embryonic kidney (HEK293) cells or another relevant cell line in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Application Area 1: Anti-Inflammatory Activity

The 3,5-dimethylphenyl moiety is a key pharmacophore in compounds that inhibit PDE4, and the aromatic ketone scaffold is known to inhibit NF-κB signaling. Both are central pathways in inflammation.[5][10]

Phosphodiesterase 4 (PDE4) Inhibition

Rationale: PDE4 is the primary enzyme responsible for degrading cyclic AMP (cAMP) in immune cells.[11] Inhibition of PDE4 elevates cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α.[12] This makes PDE4 a validated target for inflammatory diseases such as COPD and asthma.[13]

PDE4_Pathway ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Inflammation ↓ Pro-inflammatory Cytokine Release (e.g., TNF-α) PKA->Inflammation Leads to TestCompound Ethyl 4-(3,5-dimethylphenyl) -4-oxobutyrate TestCompound->PDE4 Potential Inhibition

Caption: Simplified PDE4/cAMP signaling pathway.

Protocol 4.1.1: In Vitro PDE4 Enzyme Inhibition Assay

Procedure:

  • Reaction Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl with MgCl₂).

  • Enzyme and Substrate: Use a commercially available recombinant human PDE4 enzyme. The substrate will be cAMP.

  • Assay Plate: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the PDE4 enzyme. Allow a short pre-incubation period.

  • Initiate Reaction: Add cAMP to all wells to start the enzymatic reaction. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Detection: The conversion of cAMP to AMP can be measured using various methods, such as fluorescence polarization, HTRF, or by using a coupled enzyme system that generates a detectable signal (e.g., colorimetric or luminescent).

  • Analysis: Compare the signal in the presence of the test compound to controls (no inhibitor and a known PDE4 inhibitor like roflumilast). Calculate the percent inhibition and determine the IC₅₀ value.

NF-κB Pathway Inhibition

Rationale: The NF-κB transcription factor is a master regulator of inflammatory gene expression.[14] In resting cells, it is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli, like TNF-α, trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate gene transcription.[15] Aromatic ketones have been shown to inhibit this pathway by preventing IκBα degradation.[5]

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α Stimulus Receptor TNF Receptor TNFa->Receptor Activates IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome Proteasome->NFkB Releases Gene Inflammatory Gene Transcription TestCompound Ethyl 4-(3,5-dimethylphenyl) -4-oxobutyrate TestCompound->Proteasome Potential Inhibition? IkB_NFkB->Proteasome Ubiquitination & Degradation of IκBα

Caption: Overview of the canonical NF-κB signaling pathway.

Protocol 4.2.1: Western Blot for IκBα Degradation

Procedure:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) and pre-treat with the test compound or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Harvest the cells at each time point and prepare whole-cell lysates using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for IκBα. Also, probe with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: An effective inhibitor will prevent the TNF-α-induced disappearance of the IκBα band compared to the vehicle-treated, stimulated control.

Application Area 2: Anti-Fibrotic Activity

Rationale: The 3,5-dimethylphenyl scaffold is present in a known inhibitor of the αvβ6 integrin, a key player in the pathogenesis of idiopathic pulmonary fibrosis (IPF).[4][16] This integrin activates latent TGF-β, a potent pro-fibrotic cytokine.[17][18] Therefore, compounds bearing this scaffold warrant investigation for their potential to interfere with TGF-β signaling and fibrotic processes.

Protocol 5.1: TGF-β-Induced Collagen Expression

Procedure:

  • Cell Culture: Use a relevant fibroblast cell line, such as human lung fibroblasts (MRC-5) or primary lung fibroblasts from IPF patients.

  • Treatment: Seed the cells and allow them to adhere. Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours to induce a fibrotic response.

  • Endpoint Measurement:

    • Collagen Staining: Fix the cells and stain for collagen deposition using Sirius Red or an antibody against Collagen Type I. Quantify the staining intensity using microscopy and image analysis software.

    • Gene Expression (qPCR): Extract total RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of key fibrotic genes, such as COL1A1 (Collagen Type I Alpha 1) and ACTA2 (Alpha-Smooth Muscle Actin).

  • Analysis: An effective anti-fibrotic compound will reduce the TGF-β-induced increase in collagen deposition and/or the expression of fibrotic genes.

Conclusion and Future Directions

Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate represents a structurally intriguing starting point for medicinal chemistry campaigns. While its own biological profile is yet to be defined, the strong precedent set by related molecules provides a clear and logical roadmap for its investigation. The protocols detailed in this guide offer a robust framework for synthesizing this compound and performing a primary screening cascade to uncover its potential as an anti-inflammatory or anti-fibrotic agent. Positive results from these initial assays would justify further studies, including structure-activity relationship (SAR) exploration through chemical modification of the ethyl ester and the butyrate chain, as well as more complex in vitro and in vivo models of disease.

References

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  • Li, H., et al. (2025). Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast.
  • Cui, Z., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(19), 3216-3221.
  • Hu, Y., et al. (2019). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • D'Acquisto, F., et al. (2011). The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition. Biochemical Pharmacology, 82(6), 636-644.
  • Robinson, H. D. (2021). Preparation of potent and selective αvβ6 integrin inhibitors for the treatment of idiopathic pulmonary fibrosis and synthetic approaches towards the total synthesis of mescengricin. University of Nottingham.
  • Sethi, G., et al. (2012). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(1), 53-69.
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Application

Use of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate as an intermediate in organic synthesis

Application Note: Synthetic Utility of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate in Heterocyclic and Asymmetric Chemistry Executive Summary & Chemical Profile Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate (CAS: 898751-69-4...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Utility of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate in Heterocyclic and Asymmetric Chemistry

Executive Summary & Chemical Profile

Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate (CAS: 898751-69-4) is a highly versatile γ -keto ester utilized extensively as a building block in organic synthesis and medicinal chemistry[1][2]. Structurally, it features a 1,4-dicarbonyl system coupled with a lipophilic 3,5-dimethylphenyl moiety. This specific architecture makes it an exceptional bifunctional electrophile. The presence of the 3,5-dimethylphenyl group not only provides steric bulk—which is useful for directing stereocenter formation—but also imparts significant lipophilicity, a critical parameter in optimizing the pharmacokinetic profiles of small-molecule drug candidates.

Mechanistic Rationale & Synthetic Versatility

The synthetic value of γ -keto esters lies in their differential electrophilicity[3]. The ketone carbonyl is highly electrophilic and typically serves as the primary site for nucleophilic attack. The ester carbonyl acts as a secondary electrophilic site, enabling subsequent intramolecular cyclization[3]. By manipulating the choice of nucleophile and reaction conditions, chemists can force divergent cyclization pathways to yield distinct five- and six-membered heterocyclic scaffolds, such as pyridazinones, pyrroles, and γ -lactones.

Protocol 1: Synthesis of 6-(3,5-Dimethylphenyl)-4,5-dihydro-2H-pyridazin-3-one

Objective: Construct a dihydropyridazinone core, a prevalent pharmacophore in phosphodiesterase (PDE) inhibitors and cardiovascular therapeutics[4].

Causality & Mechanistic Insight: This protocol utilizes hydrazine hydrate as a bis-nucleophile. Hydrazine, benefiting from the alpha-effect, is highly nucleophilic and selectively attacks the more electrophilic ketone to form a transient hydrazone intermediate[4]. Once formed, the terminal amine of the hydrazone is perfectly positioned to undergo an intramolecular nucleophilic acyl substitution at the ethyl ester, expelling ethanol and yielding the thermodynamically stable six-membered lactam (pyridazinone) ring.

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate (1.0 eq, 10 mmol) in absolute ethanol (50 mL) to achieve a 0.2 M concentration.

  • Addition: Add hydrazine hydrate (1.5 eq, 15 mmol) dropwise at room temperature under continuous stirring.

  • Cyclization: Heat the reaction mixture to reflux (80 °C) for 4–6 hours.

  • Isolation: Cool the mixture to 0 °C in an ice bath to induce precipitation of the product. Filter the resulting solid, wash with cold ethanol (2 x 10 mL), and dry under high vacuum.

Self-Validating System:

  • In-Process Control: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The disappearance of the starting material and the emergence of a highly UV-active, lower Rf​ spot confirms conversion.

  • Structural Validation: 1 H NMR must show the complete disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the appearance of a broad singlet at ~10.5–11.0 ppm, corresponding to the newly formed lactam N-H.

Protocol 2: Paal-Knorr Synthesis of 1-Substituted 2-(3,5-Dimethylphenyl)-1H-pyrroles

Objective: Generate highly substituted pyrroles, which are ubiquitous in kinase inhibitors and natural products.

Causality & Mechanistic Insight: The classical Paal-Knorr reaction transforms 1,4-dicarbonyls into pyrroles using primary amines[3]. Acid catalysis (e.g., p-TsOH) activates the ketone for nucleophilic attack by the amine, forming a hemiaminal that dehydrates to an imine/enamine. The enamine nitrogen then attacks the ester carbonyl. Subsequent dehydration and aromatization are thermodynamically driven to form the stable pyrrole core. A Dean-Stark apparatus is employed to continuously remove water, driving the equilibrium toward the dehydrated aromatic product.

Step-by-Step Methodology:

  • Preparation: Combine the γ -keto ester (1.0 eq, 10 mmol) and a selected primary amine (R-NH 2​ , 1.2 eq, 12 mmol) in anhydrous toluene (35 mL).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H 2​ O, 0.1 eq, 1 mmol).

  • Dehydration: Equip the reaction flask with a Dean-Stark trap and a reflux condenser.

  • Reaction: Reflux the mixture (110 °C) for 12 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO 3​ (20 mL), extract with EtOAc (3 x 20 mL), dry over anhydrous Na 2​ SO 4​ , and purify via silica gel flash chromatography.

Self-Validating System:

  • Macroscopic Indicator: The collection of the theoretical volume of water (approx. 0.36 mL for 10 mmol scale) in the Dean-Stark trap serves as a real-time physical indicator of reaction completion.

  • Mass Spectrometry: GC-MS analysis of the crude mixture must show the target mass corresponding to [MSM​+MAmine​−H2​O−EtOH] .

Protocol 3: Asymmetric Reduction to Chiral γ -Lactones

Objective: Synthesize enantiopure 5-(3,5-dimethylphenyl)dihydrofuran-2(3H)-ones.

Causality & Mechanistic Insight: Enantioselective reduction of the ketone using a chiral Ru(II)-TsDPEN catalyst under transfer hydrogenation conditions (formic acid/triethylamine) yields a chiral γ -hydroxy ester. The proximity of the newly formed hydroxyl group to the ethyl ester facilitates spontaneous, acid-catalyzed intramolecular lactonization. The chiral catalyst dictates the stereocenter at the C5 position, while the acidic environment ensures complete cyclization.

Step-by-Step Methodology:

  • Preparation: Degas a solution of the γ -keto ester (1.0 eq, 5 mmol) in a 5:2 azeotropic mixture of formic acid and triethylamine (15 mL) by bubbling argon for 15 minutes.

  • Catalyst Addition: Add (R,R)-Ru(TsDPEN)(p-cymene)Cl (0.01 eq, 0.05 mmol) under a strict argon atmosphere.

  • Reduction: Stir the mixture at 40 °C for 24 hours.

  • Workup & Lactonization: Dilute with water (20 mL), extract with CH 2​ Cl 2​ (3 x 15 mL), and wash with brine. To ensure complete lactonization, treat the combined organic layers with catalytic trifluoroacetic acid (TFA, 0.2 mL) and stir for 2 hours at room temperature.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography.

Self-Validating System:

  • Stereochemical Validation: Chiral HPLC is mandatory to determine the enantiomeric excess (ee%), comparing the retention times against a racemic standard.

  • Spectroscopic Validation: IR spectroscopy provides definitive proof of cyclization. The shift from a linear ketone/ester carbonyl stretch (~1715/1735 cm −1 ) to a characteristic strained γ -lactone carbonyl stretch (~1770 cm −1 ) confirms ring closure.

Quantitative Data Summary

Synthetic PathwayReagents / CatalystReaction Time & TempTypical YieldKey Analytical Marker (Self-Validation)
Pyridazinone Hydrazine hydrate (1.5 eq), EtOH4-6 hours, 80 °C85 - 92% 1 H NMR: Broad singlet at ~10.5 ppm (N-H)
Pyrrole Primary Amine (1.2 eq), p-TsOH12 hours, 110 °C70 - 80%GC-MS: Mass = [MSM​+MAmine​−64]
Chiral γ -Lactone (R,R)-Ru(TsDPEN), HCOOH/NEt 3​ 24 hours, 40 °C75 - 85%IR Spectroscopy: C=O stretch at ~1770 cm −1

Pathway Visualization

G Start Ethyl 4-(3,5-dimethylphenyl) -4-oxobutyrate (Bifunctional Electrophile) Pyrrole Paal-Knorr Pyrrole (1-Substituted 2-(3,5-dimethylphenyl) -1H-pyrrole) Start->Pyrrole Primary Amine (R-NH2) Acid Catalysis, Dehydration Pyridazinone Dihydropyridazinone (6-(3,5-Dimethylphenyl) -4,5-dihydro-2H-pyridazin-3-one) Start->Pyridazinone Hydrazine Hydrate Condensation & Cyclization Lactone Chiral Gamma-Lactone (5-(3,5-Dimethylphenyl) dihydrofuran-2(3H)-one) Start->Lactone 1. Ru-Catalyzed Asymmetric Reduction 2. Acidic Lactonization

Divergent synthetic pathways of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate into key heterocycles.

References

  • Title: Synthesis and chemistry of pyridazin-3(2H)-ones - ScienceDirect Source: doi.org URL: [Link]

Sources

Method

Application Note: Regioselective Synthesis and Reaction Mechanism of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate

Strategic Route Selection & Chemical Causality Target Molecule: Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate (CAS: 898751-69-4) In the synthesis of aryl keto-esters, chemists traditionally default to the Friedel-Crafts acy...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Route Selection & Chemical Causality

Target Molecule: Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate (CAS: 898751-69-4)

In the synthesis of aryl keto-esters, chemists traditionally default to the Friedel-Crafts acylation. However, attempting a standard Friedel-Crafts acylation of m-xylene (1,3-dimethylbenzene) with ethyl succinyl chloride predominantly yields the 2,4-dimethylphenyl isomer. This occurs because the strong electron-donating and ortho/para-directing effects of the two methyl groups make the C4 position highly nucleophilic, sterically hindering and electronically deactivating the C5 position[1].

To bypass this regiochemical limitation and specifically access the meta-meta (3,5-dimethylphenyl) architecture, an umpolung/organometallic approach is strictly required. The most efficient and scalable method is the transmetalation of 3,5-dimethylphenylmagnesium bromide with the soluble copper salt complex CuCN·2LiCl (Knochel cuprate). This generates a highly selective cyanocuprate that smoothly acylates with ethyl 4-chloro-4-oxobutyrate, completely avoiding the over-addition to the tertiary alcohol that plagues direct Grignard acylations[2],[3].

Reaction Mechanism: CuCN·2LiCl Mediated Acylation

The synthesis operates through a self-validating, four-step organometallic cascade:

  • Grignard Formation (Oxidative Insertion): Magnesium inserts into the C-Br bond of 3,5-dimethylbromobenzene to form the nucleophilic Grignard reagent.

  • Transmetalation: The addition of CuCN·2LiCl facilitates a rapid halogen-metal exchange, converting the hard Grignard reagent into a softer, highly selective organocuprate species[Ar-Cu(CN)MgBr • 2LiCl][2].

  • Oxidative Addition: The soft cuprate attacks the electrophilic acyl chloride (ethyl succinyl chloride), forming a transient Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) complex rapidly collapses, expelling the target keto-ester and precipitating the copper/magnesium salts.

Mechanism A 3,5-Dimethylbromobenzene + Mg turnings B 3,5-Dimethylphenylmagnesium bromide (Grignard Reagent) A->B THF, Reflux (Oxidative Insertion) C Organocuprate Intermediate [Ar-Cu(CN)MgBr • 2LiCl] B->C + CuCN·2LiCl (-40 °C, Transmetalation) D Cu(III) Intermediate (Oxidative Addition) C->D + Ethyl Succinyl Chloride (Electrophilic Attack) E Ethyl 4-(3,5-dimethylphenyl) -4-oxobutyrate D->E Reductive Elimination (- CuCN, - MgBrCl)

Figure 1: Catalytic cycle and mechanistic pathway of the CuCN·2LiCl-mediated acylation.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements optimized for a 10 mmol scale synthesis to ensure complete conversion while minimizing homocoupling side reactions.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
3,5-Dimethylbromobenzene185.061.051.94 gStarting Material
Magnesium turnings24.311.10267 mgMetal for Grignard
CuCN·2LiCl (1.0 M in THF)174.431.0010.0 mLTransmetalation Reagent
Ethyl 4-chloro-4-oxobutyrate164.591.001.65 gAcylating Agent
THF (Anhydrous)72.11Solvent20.0 mLReaction Medium

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues are provided to confirm the success of each mechanistic step.

Step 1: Preparation of the Grignard Reagent

  • Procedure: In an oven-dried Schlenk flask under argon, add magnesium turnings (267 mg) and 5 mL of anhydrous THF. Add a single crystal of iodine to activate the magnesium. Dropwise add 3,5-dimethylbromobenzene (1.94 g) dissolved in 5 mL of THF over 15 minutes. Reflux for 1 hour.

  • Causality & Validation: Iodine cleans the MgO passivation layer. The reaction initiates when the solution turns slightly cloudy and warm. The complete disappearance of the Mg turnings validates the quantitative formation of the Grignard reagent.

Step 2: Cuprate Formation (Transmetalation)

  • Procedure: Cool the Grignard solution to -40 °C using a dry ice/acetonitrile bath. Dropwise add 10.0 mL of CuCN·2LiCl (1.0 M in THF).

  • Causality & Validation: Cooling to -40 °C is critical to prevent homocoupling of the Grignard reagent and to control the highly exothermic transmetalation[3]. The successful formation of the Knochel cuprate is visually validated by the solution transitioning from a pale yellow to a dark, homogeneous greenish-brown.

Step 3: Electrophilic Acylation

  • Procedure: Add ethyl 4-chloro-4-oxobutyrate (1.65 g) dropwise to the cuprate solution at -40 °C. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Causality & Validation: The slow warming facilitates the oxidative addition of the acid chloride to the Cu(I) center. Unlike direct Grignard addition, the cuprate intermediate is insufficiently reactive to attack the resulting ketone, preventing the formation of tertiary alcohol byproducts[2]. TLC monitoring (Hexanes/EtOAc 8:2) will show the disappearance of the acid chloride and the appearance of a new UV-active product spot.

Step 4: Quenching and Isolation

  • Procedure: Quench the reaction by pouring it into 50 mL of saturated aqueous NH₄Cl solution. Stir vigorously for 30 minutes. Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Causality & Validation: Saturated NH₄Cl effectively breaks down the stable copper-product complex and solubilizes the copper salts as amine complexes, preventing intractable emulsions during extraction. The aqueous layer will turn deep blue, validating the sequestration of Cu(II) ions.

Workflow S1 Step 1: Grignard Preparation Mg turnings, THF 3,5-Dimethylbromobenzene S2 Step 2: Cuprate Formation Add CuCN·2LiCl Stir at -40 °C S1->S2 S3 Step 3: Acylation Add Ethyl Succinyl Chloride Warm to RT S2->S3 S4 Step 4: Quenching Sat. NH4Cl (aq) Break Cu-complex S3->S4 S5 Step 5: Isolation Extract (EtOAc), Wash, Dry, Column Chroma. S4->S5

Figure 2: Step-by-step experimental workflow for the synthesis of the target keto-ester.

References

  • [2] Convenient magnesiation of aromatic and heterocyclic rings bearing a hydroxy group in presence of LiCl. Chemical Communications (RSC Publishing).2

  • [1] Friedel-Crafts Acylation of Arenes Catalyzed by Bromopentacarbonylrhenium(I). Oxford Academic. 1

  • [3] Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews (RSC Publishing). 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Friedel-Crafts Acylation of 1,3-Dimethylbenzene

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, chemists, and drug development professionals seeking to optimize the synthesis of 2,4-dimethylacetophenone via the Friedel-Cr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, chemists, and drug development professionals seeking to optimize the synthesis of 2,4-dimethylacetophenone via the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene).

Here, we bypass generic advice to focus on the mechanistic causality behind reaction failures, providing self-validating protocols and authoritative troubleshooting strategies.

Part 1: Mechanistic Causality & Regioselectivity

The Friedel-Crafts acylation of m-xylene with acetyl chloride relies on the generation of a highly reactive electrophile. When acetyl chloride reacts with a strong Lewis acid like aluminum chloride (AlCl₃), it forms a resonance-stabilized acylium ion (1[1]).

Regioselectivity Rationale: m-Xylene possesses two methyl groups that act as ortho/para directors.

  • Position 2 (between the two methyl groups) is highly sterically hindered and kinetically unfavorable.

  • Position 4 is ortho to one methyl group and para to the other. This position benefits from the synergistic electron-donating inductive effects of both methyl groups while remaining sterically accessible. Consequently, electrophilic attack at Position 4 is highly favored, yielding 2,4-dimethylacetophenone as the major kinetic and thermodynamic product (2[2], 3[3]).

Mechanism A Acetyl Chloride + AlCl3 B Acylium Ion [CH3C≡O]+ + AlCl4- A->B Lewis Acid-Base Complexation D Sigma Complex (Arenium Ion) B->D C m-Xylene (Nucleophilic Attack) C->D Electrophilic Aromatic Substitution E Deprotonation by AlCl4- D->E F 2,4-Dimethylacetophenone AlCl3 Complex E->F Aromaticity Restored

Electrophilic aromatic substitution mechanism for m-xylene acylation.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction stalls at ~50% conversion despite using 1.0 equivalent of AlCl₃. Why? A1: This is a classic case of catalyst sequestration. Unlike many catalytic processes, Friedel-Crafts acylation strictly requires >1 equivalent (typically 1.1 to 1.5 eq) of the Lewis acid (4[4]). The carbonyl oxygen of the newly formed 2,4-dimethylacetophenone acts as a Lewis base. It donates its lone pairs into the empty p-orbital of aluminum, forming a highly stable, unreactive complex (5[5]). This permanently removes the catalyst from the catalytic cycle. You must supply enough AlCl₃ to account for this 1:1 product complexation, plus a slight excess to drive the initial acylium ion generation.

Q2: I am observing a messy workup with a stubborn, gel-like emulsion. How do I resolve this? A2: The emulsion is caused by the precipitation of insoluble aluminum hydroxides [Al(OH)₃], which form when the AlCl₃-ketone complex is exposed to neutral or slightly basic water. To break the complex and keep the aluminum salts soluble, you must perform a highly acidic quench. Slowly pour the reaction mixture over a vigorously stirred mixture of crushed ice and concentrated HCl (5[5]). The acid converts the aluminum into highly soluble [Al(H2​O)6​]3+ ions, resulting in a clean phase separation.

Q3: Should I be concerned about polyacylation (di- or tri-acetylated products)? A3: Fortunately, no. While polyalkylation is a notorious issue in Friedel-Crafts alkylation, polyacylation is extremely rare (4[4]). The acetyl group introduced onto the m-xylene ring is strongly electron-withdrawing. This deactivates the aromatic ring, making the mono-acylated product significantly less nucleophilic than the starting material, thereby shutting down further electrophilic attack (5[5]).

Q4: My AlCl₃ is from an older batch, and my yields are inconsistent. Why? A4: Aluminum chloride is aggressively hygroscopic. Exposure to ambient atmospheric moisture rapidly hydrolyzes it into inactive aluminum oxides and HCl gas (6[6]). If your AlCl₃ clumps together or releases white fumes upon opening, it is degraded. Always use a fresh, tightly sealed bottle of anhydrous AlCl₃, and assemble your apparatus under an inert atmosphere (N₂ or Ar) (7[7]).

Troubleshooting Start Issue: Low Yield or Stalled Reaction Q1 Is AlCl3 stoichiometry ≥ 1.1 eq? Start->Q1 A1_No Action: Increase AlCl3. Ketone product sequesters catalyst. Q1->A1_No No Q2 Are reagents & glassware strictly anhydrous? Q1->Q2 Yes A2_No Action: Dry glassware / Use fresh AlCl3. Moisture destroys catalyst. Q2->A2_No No Q3 Is the workup emulsion-free? Q2->Q3 Yes A3_No Action: Quench with ice-cold conc. HCl to dissolve aluminum salts. Q3->A3_No No Success Optimal Conversion Achieved Q3->Success Yes

Troubleshooting decision tree for stalled Friedel-Crafts acylations.

Part 3: Quantitative Reaction Parameters

To ensure reproducibility, adhere to the optimized parameters outlined below. Deviations often lead to thermodynamic control (isomerization) or total reaction failure.

ParameterSub-Optimal ConditionOptimal ConditionMechanistic Rationale
AlCl₃ Stoichiometry 0.1 - 1.0 eq1.1 - 1.5 eq The ketone product acts as a Lewis base, permanently sequestering 1 eq of AlCl₃. Excess is required for turnover.
Temperature > 40 °C (Reflux)0 °C to 25 °C High temperatures promote thermodynamic control, leading to methyl group migration (isomerization) or unwanted side reactions.
Solvent Toluene / BenzeneDCM or 1,2-Dichloroethane Toluene/Benzene are reactive aromatics and will undergo competitive acylation. DCM is inert and stabilizes the polar acylium intermediate.
Quench Solution Neutral WaterIce + Conc. HCl Neutral water forms insoluble Al(OH)₃ emulsions. Strong acid keeps aluminum species soluble as [Al(H2​O)6​]3+ ions.

Part 4: Validated Experimental Protocol

Standard Operating Procedure: Synthesis of 2,4-Dimethylacetophenone Reaction Scale: 10 mmol

Step 1: Apparatus Setup & Dehydration Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Maintain a positive pressure of dry N₂ throughout the setup to prevent catalyst hydrolysis (7[7]).

Step 2: Catalyst Suspension Rapidly weigh anhydrous AlCl₃ (1.60 g, 12.0 mmol, 1.2 eq) and add it to the flask. Immediately add 10 mL of anhydrous dichloromethane (DCM) to create a suspension. Cool the flask to 0 °C using an ice bath (7[7]).

Step 3: Acylium Ion Generation In a separate dry vial, dissolve acetyl chloride (0.86 g, 11.0 mmol, 1.1 eq) in 5 mL of anhydrous DCM. Transfer this to the addition funnel and add it dropwise to the AlCl₃ suspension over 10 minutes. The mixture will become homogeneous and turn pale yellow, indicating the successful formation of the active acylium ion (1[1]).

Step 4: Electrophilic Attack Dissolve m-xylene (1.06 g, 10.0 mmol, 1.0 eq) in 5 mL of anhydrous DCM. Add this solution dropwise via the addition funnel over 15 minutes. It is critical to maintain the temperature at 0 °C during the addition to prevent unwanted isomerization of the xylene ring (5[5]).

Step 5: Reaction Maturation Once the addition is complete, remove the ice bath. Allow the reaction to gradually warm to room temperature and stir for an additional 30–45 minutes. The reaction progress can be monitored via TLC (Hexanes/EtOAc 9:1, visualizing with UV) (6[6]).

Step 6: Quenching & Workup (Critical Step) Prepare a large beaker containing 20 g of crushed ice and 10 mL of concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/acid bath while stirring vigorously. Continue stirring until the organic and aqueous layers become completely clear and no gel-like emulsion remains (5[5]).

Step 7: Isolation Transfer the biphasic mixture to a separatory funnel. Collect the bottom organic (DCM) layer. Extract the remaining aqueous layer with fresh DCM (2 x 10 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to neutralize residual acid) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation to yield the crude 2,4-dimethylacetophenone (4[4]).

References

  • Brainly. "Provide the mechanism for the acetylation of m-xylene to form the product 2,4-dimethylacetophenone." Brainly Chemistry Experts. URL: [Link]

  • OpenOChem. "EAS-Acylation | OpenOChem Learn." OpenOChem. URL: [Link]

Sources

Optimization

Common side products in the synthesis of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate

Welcome to the Advanced Troubleshooting and Support Center for the synthesis of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate (CAS: 898751-69-4)[1],[2]. As a Senior Application Scientist, I have designed this guide to addre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Support Center for the synthesis of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate (CAS: 898751-69-4)[1],[2]. As a Senior Application Scientist, I have designed this guide to address the specific regiochemical and chemoselective hurdles inherent to this molecule.

The 3,5-dimethylphenyl substitution pattern presents a unique synthetic challenge. Standard electrophilic aromatic substitution (EAS) pathways fail due to electronic directing effects, forcing reliance on organometallic cross-coupling or Grignard additions. This guide deconstructs the causality behind common side products and provides a self-validating, optimized protocol to ensure high-purity yields.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: I attempted a Friedel-Crafts acylation of m-xylene with ethyl succinyl chloride. Why does my NMR show the wrong regioisomer? The Causality: m-Xylene (1,3-dimethylbenzene) possesses two electron-donating methyl groups that direct electrophilic attack to the ortho and para positions (positions 2, 4, and 6). The 5-position is meta to both methyl groups, making it highly deactivated and sterically isolated. Consequently, direct Friedel-Crafts acylation will almost exclusively yield the 2,4-dimethylphenyl isomer as the major product, with the 3,5-isomer virtually absent. The Solution: Abandon the Friedel-Crafts route. You must pre-install the substitution pattern by starting with 1-bromo-3,5-dimethylbenzene and utilizing a Grignard or Palladium-catalyzed approach.

Q2: I switched to a Grignard reaction (3,5-dimethylphenylmagnesium bromide + ethyl 4-chloro-4-oxobutyrate). Why am I seeing a massive high-mass impurity (m/z ~341)? The Causality: Grignard reagents are highly nucleophilic. Once the first equivalent attacks the acid chloride to form the target ketone, the resulting ketone is actually more electrophilic than the starting ester. A second equivalent of the Grignard reagent rapidly attacks the newly formed ketone, yielding a tertiary alcohol (over-addition). The Solution: Convert the acid chloride to a Weinreb amide (N-methoxy-N-methylamide) prior to Grignard addition. The Weinreb amide forms a stable, five-membered metal chelate upon initial attack, which halts further reaction until the aqueous acidic quench collapses the intermediate[3],[4].

Q3: I am using Palladium-catalyzed Suzuki acylation with 3,5-dimethylphenylboronic acid. Why is there a significant amount of 3,3',5,5'-tetramethylbiphenyl in my product mixture? The Causality: Homocoupling is a common side reaction in Suzuki-Miyaura cross-couplings of acyl chlorides[5]. If the oxidative addition of the Palladium catalyst to the acyl chloride is slow, the high local concentration of the boronic acid drives transmetalation and subsequent reductive elimination of two aryl groups, yielding the biphenyl dimer. The Solution: Utilize a more electron-rich, sterically demanding Palladium pre-catalyst to accelerate oxidative addition, and employ a syringe pump to slowly add the boronic acid over 4 hours.

Part 2: Quantitative Side Product Analysis

To assist your LC-MS/GC-MS diagnostic workflows, refer to the table below summarizing the primary side products, their masses, and their mechanistic origins.

Side ProductStructure / IUPAC Namem/z [M+H]+Causality / Mechanism of Formation
Regioisomer Mismatch Ethyl 4-(2,4-dimethylphenyl)-4-oxobutyrate235.1Direct Friedel-Crafts acylation of m-xylene directs ortho/para, favoring the 2,4-substitution over the deactivated 3,5-position.
Tertiary Alcohol Ethyl 4-(3,5-dimethylphenyl)-4-hydroxy-4-(3,5-dimethylphenyl)butyrate341.2Uncontrolled nucleophilic addition of a second Grignard equivalent to the transient ketone intermediate.
Ester Cleavage 1,1,4-tris(3,5-dimethylphenyl)butane-1,4-diol447.3Loss of chemoselectivity at temperatures > -40 °C, allowing the Grignard to attack both the Weinreb amide and the ethyl ester.
Homocoupling Dimer 3,3',5,5'-tetramethyl-1,1'-biphenyl210.1 (EI, M+)Transmetalation-driven homocoupling during Pd-catalyzed acyl Suzuki reactions due to slow oxidative addition.

Part 3: Mechanistic Visualizations

Regioselectivity Xylene m-Xylene (1,3-Dimethylbenzene) EAS Electrophilic Aromatic Substitution (EAS) Xylene->EAS OrthoPara Positions 2, 4, 6 (Electron-Rich) EAS->OrthoPara Ortho/Para Directing Effects of Methyls Meta Position 5 (Electron-Poor) EAS->Meta Meta to both Methyls (Sterically Blocked) Major 2,4-Dimethylphenyl Regioisomer (Major) OrthoPara->Major Minor 3,5-Dimethylphenyl Regioisomer (Fails) Meta->Minor

Fig 1: Mechanistic logic demonstrating why direct Friedel-Crafts fails for the 3,5-isomer.

Weinreb SM Ethyl 4-chloro-4-oxobutyrate Amide Weinreb Amide Intermediate SM->Amide HN(CH3)OCH3, Base Chelate Stable 5-Membered Metal Chelate Amide->Chelate Nucleophilic Attack Grignard 3,5-Dimethylphenyl Grignard (-78°C) Grignard->Chelate Quench Aqueous Acid Quench (Collapse of Chelate) Chelate->Quench Prevents 2nd Addition Target Ethyl 4-(3,5-dimethylphenyl) -4-oxobutyrate Quench->Target Hydrolysis

Fig 2: Chelation-controlled Grignard addition via Weinreb amide to prevent over-addition.

Part 4: Self-Validating Experimental Protocol

To bypass the regioisomer and over-addition traps, utilize this optimized, two-phase Weinreb-Grignard methodology. Every critical step includes a validation gate to ensure systemic integrity.

Phase 1: Amidation (Synthesis of the Weinreb Amide)
  • Initiation: Charge a flame-dried, argon-purged flask with ethyl 4-chloro-4-oxobutyrate (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M).

  • Reagent Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv). Causality Note: The hydrochloride salt is utilized for bench stability; it requires an auxiliary base to liberate the nucleophilic free amine.

  • Activation: Cool the reaction to 0 °C using an ice bath. Dropwise add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) over 15 minutes to prevent exothermic degradation.

  • Validation Gate (TLC Check): After 2 hours of stirring at room temperature, withdraw a 50 µL aliquot, quench in 1 mL water, and extract with 1 mL EtOAc. Run a TLC (Hexanes:EtOAc 7:3). The starting acid chloride will hydrolyze on the silica to a baseline streak (carboxylic acid), while the Weinreb amide appears as a distinct UV-active spot (Rf ~0.4). Do not proceed to workup until the baseline streak is completely absent.

  • Isolation: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate in vacuo to yield ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate.

Phase 2: Chelation-Controlled Grignard Addition
  • Preparation: Dissolve the purified Weinreb amide (1.0 equiv) in anhydrous THF (0.1 M).

  • Thermal Control: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach strictly -78 °C. Causality Note: Maintaining -78 °C is critical to kinetically favor the Grignard attack on the Weinreb amide over the ethyl ester moiety.

  • Nucleophilic Addition: Dropwise add 3,5-dimethylphenylmagnesium bromide (1.1 equiv, 0.5 M in THF) via syringe pump.

  • Validation Gate (Thermal Monitoring): Monitor the internal temperature using a PTFE-coated thermocouple. If the temperature spikes above -60 °C, pause the addition immediately. The stable 5-membered chelate forms instantaneously, preventing over-addition[3].

  • Quench & Hydrolysis: Stir for 1 hour at -78 °C. Crucial Step: Quench the reaction cold by adding saturated aqueous NH4Cl directly into the -78 °C mixture. Causality Note: Quenching while the intermediate is still chelated prevents the premature release of the highly electrophilic ketone in the presence of unreacted Grignard, completely eliminating the tertiary alcohol side product.

  • Purification: Extract with EtOAc, dry over MgSO4, concentrate, and purify via flash chromatography to obtain pure Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate.

References

  • CymitQuimica. CAS 898751-69-4: ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate. Available at:[1]

  • ChemScene. 898751-69-4 | Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate. Available at:[2]

  • ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Available at:[3]

  • ResearchGate. Progresses of Weinreb Amides in Organic Synthesis. Available at:[4]

  • MDPI. Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry. Available at:[5]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate

Prepared by: Gemini, Senior Application Scientist This guide provides an in-depth analysis of the potential degradation pathways of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate. Designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the potential degradation pathways of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate. Designed for researchers, scientists, and drug development professionals, this document offers troubleshooting advice and answers to frequently asked questions to mitigate compound instability and ensure experimental reproducibility.

Introduction: Understanding the Molecule

Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate is a β-keto ester, a class of compounds widely used as versatile intermediates in organic synthesis.[1] Its structure, featuring both a ketone and an ester functional group, makes it a valuable building block for more complex molecules. However, this bifunctionality also introduces inherent chemical liabilities. The presence of an aromatic ketone creates susceptibility to photochemical reactions, while the β-keto ester moiety is prone to hydrolysis and subsequent decarboxylation under both acidic and basic conditions.[2][3][4] Understanding these degradation pathways is critical for its proper handling, storage, and use in synthetic and biological applications.

Section 1: Primary Degradation Pathways

The stability of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate is primarily influenced by pH, temperature, and light exposure. The principal degradation routes are chemical hydrolysis followed by decarboxylation, and photochemical reactions.

Chemical Degradation: Hydrolysis and Decarboxylation

The most significant degradation pathway for β-keto esters is hydrolysis of the ester group to form a β-keto acid, which is often unstable and can readily undergo decarboxylation to yield a ketone.[3][4] This process can be catalyzed by both acids and bases.

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base (e.g., hydroxide ions), the ester is saponified to its corresponding carboxylate salt. Subsequent acidification will produce the β-keto acid, which upon gentle heating, loses carbon dioxide to form 1-(3,5-dimethylphenyl)propan-1-one. The presence of residual moisture in basic reaction mixtures is a common cause of this degradation.[5]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions and in the presence of water, the ester is hydrolyzed to the β-keto acid. The acidic environment facilitates the decarboxylation reaction, which proceeds through a cyclic transition state to give the final ketone product.[4][6]

G cluster_0 Hydrolysis cluster_1 Decarboxylation A Ethyl 4-(3,5-dimethylphenyl) -4-oxobutyrate B 4-(3,5-dimethylphenyl) -4-oxobutanoic acid (β-Keto Acid Intermediate) A->B H⁺/H₂O or OH⁻ then H⁺ C Enol Intermediate B->C Heat (-CO₂) D 1-(3,5-dimethylphenyl)propan-1-one (Ketone Product) C->D Tautomerization G A Parent Compound (Ground State) B Excited Triplet State A->B UV Light (hν) Intersystem Crossing C Ketyl Radical Intermediate B->C H-atom Abstraction (from solvent, etc.) D Reduced Alcohol Product C->D Further Reaction

Sources

Optimization

Preventing isomer formation in the synthesis of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the synthesis of substituted aromatic keto-esters: regiochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the synthesis of substituted aromatic keto-esters: regiochemical drift and isomer formation .

When synthesizing Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate[1], researchers frequently report isolating the incorrect isomer despite following standard acylation protocols. This guide deconstructs the mechanistic causality behind this failure, provides an optimized troubleshooting FAQ, and outlines a self-validating, step-by-step protocol to ensure absolute regiocontrol.

Part 1: Troubleshooting & FAQs

Q1: Why does my Friedel-Crafts acylation of m-xylene yield the wrong isomer?

A1: The root cause is the fundamental nature of Electrophilic Aromatic Substitution (EAS). The two methyl groups on m-xylene (1,3-dimethylbenzene) are highly activating ortho/para directors. The most nucleophilic site on the m-xylene ring is the 4-position, as it is ortho to one methyl group and para to the other.

When you react m-xylene with succinic anhydride and AlCl₃, the acylium ion attacks this 4-position. Consequently, the resulting attachment point becomes C1 of the new phenyl ring, placing the methyl groups at positions 2 and 4. You have synthesized the 2,4-dimethylphenyl isomer, not the target 3,5-dimethylphenyl isomer. Note: A common nomenclature pitfall in some literature incorrectly assumes attack at the 4-position of m-xylene yields a 3,5-substituted product[2]. This is chemically and mathematically false.

Q2: How can I selectively synthesize the 3,5-dimethylphenyl isomer?

A2: You must abandon the direct EAS approach entirely. To force the substitution pattern to the sterically and electronically disfavored 3,5-position, you must utilize a pre-functionalized starting material. The industry standard is to convert 3,5-dimethylbromobenzene into a Grignard reagent (3,5-dimethylphenylmagnesium bromide)[3]. By reacting this nucleophile with succinic anhydride, you bypass the regioselectivity rules of EAS, locking the methyl groups exactly where you need them to form the intermediate 4-(3,5-dimethylphenyl)-4-oxobutanoic acid[4].

Q3: How do I prevent double-addition of the Grignard reagent to the anhydride?

A3: Succinic anhydride is uniquely suited for this reaction because the initial nucleophilic attack opens the anhydride ring, generating a magnesium carboxylate salt. This intermediate is highly stable and sterically bulky, which drastically reduces the electrophilicity of the newly formed ketone, effectively halting the reaction at the keto-acid stage. Maintaining strict temperature control (-20 °C to 0 °C) during the addition is the critical self-validating parameter to ensure the reaction stops before a second equivalent of Grignard can attack.

Q4: What is the best method to convert the keto-acid intermediate into the final ethyl ester?

A4: A standard Fischer esterification is highly effective, provided you drive the equilibrium forward. Using absolute ethanol as both the solvent and reactant, alongside a catalytic amount of concentrated H₂SO₄, works well. To ensure complete conversion, you must actively remove the water byproduct using a Dean-Stark apparatus or molecular sieves.

Part 2: Mechanistic Visualization

The following diagram illustrates the mechanistic divergence between the failed Friedel-Crafts route and the successful Grignard route.

SynthesisRoute Start1 m-Xylene + Succinic Anhydride + AlCl3 Intermediate1 Electrophilic Aromatic Substitution (ortho/para directed) Start1->Intermediate1 Start2 3,5-Dimethylbromobenzene + Mg (THF) + Succinic Anhydride Intermediate2 Nucleophilic Acyl Substitution (Grignard Addition) Start2->Intermediate2 WrongProduct 4-(2,4-Dimethylphenyl)-4-oxobutyric acid (Undesired Isomer) Intermediate1->WrongProduct RightProduct 4-(3,5-Dimethylphenyl)-4-oxobutyric acid (Desired Isomer) Intermediate2->RightProduct FinalEster Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate (Target Molecule) RightProduct->FinalEster EtOH, H+ (Fischer Esterification)

Mechanistic divergence in the synthesis of dimethylphenyl-4-oxobutyrate isomers.

Part 3: Quantitative Data & Route Comparison

The table below summarizes the quantitative differences in regioselectivity and yield between the two synthetic approaches.

Synthetic RoutePrimary ReagentsRegioselectivity MechanismMajor Isomer FormedTypical Yield (Target)
Direct Friedel-Crafts m-Xylene, Succinic Anhydride, AlCl₃Electrophilic Aromatic Substitution2,4-Dimethylphenyl< 5% (Failed Route)
Grignard Addition 3,5-Dimethylphenylmagnesium bromide, Succinic AnhydrideNucleophilic Acyl Substitution3,5-Dimethylphenyl65–75% (Validated Route)

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Synthesis of 4-(3,5-dimethylphenyl)-4-oxobutyric acid

This protocol ensures the correct regiochemistry by utilizing a pre-formed Grignard reagent[3].

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, reflux condenser, and an argon inlet.

  • Grignard Preparation: Add magnesium turnings (1.1 eq) and a crystal of iodine to the flask. Suspend in anhydrous THF. Slowly add 3,5-dimethylbromobenzene (1.0 eq) via the addition funnel. Initiate the reaction with gentle heating, then maintain a gentle reflux until the magnesium is consumed.

  • Anhydride Preparation: In a separate, dry flask, dissolve succinic anhydride (1.2 eq) in anhydrous THF and cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Nucleophilic Addition: Transfer the Grignard reagent to an addition funnel and add it dropwise to the succinic anhydride solution over 1 hour, strictly maintaining the internal temperature below 0 °C to prevent over-alkylation.

  • Quench & Workup: Stir for an additional 2 hours at room temperature. Quench the reaction carefully with cold 1M HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from toluene to yield pure 4-(3,5-dimethylphenyl)-4-oxobutanoic acid[4].

Protocol B: Esterification to Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate

This protocol converts the intermediate acid to the final target ester[1].

  • Reaction Setup: Dissolve the purified 4-(3,5-dimethylphenyl)-4-oxobutanoic acid (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Catalysis: Add a catalytic amount of concentrated H₂SO₄ (0.1 eq).

  • Reflux & Dehydration: Equip the flask with a Soxhlet extractor containing 3Å molecular sieves (or a Dean-Stark trap if using a co-solvent like toluene) and a reflux condenser. Reflux the mixture for 12 hours. The active removal of water is the self-validating step that drives the reaction to >95% conversion.

  • Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess ethanol. Dilute the residue with dichloromethane and neutralize carefully with saturated aqueous NaHCO₃.

  • Purification: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 8:2) to yield the pure Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate as a clear oil/low-melting solid.

References

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR: A Comparative Guide to Interpreting Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate

Target Audience: Researchers, scientists, and drug development professionals. Objective: To objectively compare the analytical performance of Benchtop (60 MHz) and High-Field (400 MHz) NMR spectrometers using the structu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To objectively compare the analytical performance of Benchtop (60 MHz) and High-Field (400 MHz) NMR spectrometers using the structural elucidation of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate as a standardized experimental model.

Introduction: The Analytical Challenge

Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate (CAS: 898751-69-4) is a highly functionalized aromatic keto-ester frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Structurally, it presents a fascinating analytical challenge: a multi-substituted aromatic ring coupled with an aliphatic chain flanked by two distinct carbonyl environments (a ketone and an ester).

Historically, the structural verification of such intermediates relied exclusively on high-field Nuclear Magnetic Resonance (NMR) spectroscopy (≥400 MHz). However, recent advancements have positioned permanent-magnet Benchtop NMR systems (43–80 MHz) as viable alternatives for routine quality control and reaction monitoring[2],[3]. This guide provides a direct, data-driven comparison of these two technologies, utilizing the 1H NMR spectrum of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate to demonstrate their respective capabilities and limitations.

Product Comparison: Benchtop vs. High-Field NMR

To contextualize the experimental data, it is essential to understand the hardware differences between the two analytical platforms. Table 1 summarizes the core performance metrics.

Table 1: Performance Comparison of NMR Platforms

Feature/MetricBenchtop NMR (60 MHz)High-Field NMR (400 MHz)Impact on Analysis
Magnetic Field 1.4 Tesla (Permanent Magnet)9.4 Tesla (Superconducting)Dictates signal dispersion (Hz/ppm).
Resolution (FWHM) ~0.5 – 1.0 Hz< 0.1 HzHigh-field resolves fine multiplet splitting; Benchtop yields broader peaks.
Sensitivity (SNR) ModerateVery HighBenchtop requires higher sample concentrations or longer acquisition times.
Infrastructure Fume-hood compatible, standard 110V/220VDedicated facility, anti-vibration footprintBenchtop enables point-of-need analysis.
Maintenance Cryogen-freeRequires liquid Helium/NitrogenSignificant long-term cost reduction for Benchtop systems[4].

Experimental Protocol: Standardized NMR Acquisition

To ensure scientific integrity and a self-validating system, the following protocol must be strictly adhered to for both instruments. The causality behind each parameter is explained to guarantee reproducibility.

Step 1: Sample Preparation

  • Action: Weigh exactly 20.0 mg of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate (Purity ≥98%) and dissolve in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS)[1],.

  • Causality: A 20 mg concentration is the "sweet spot." It provides sufficient signal-to-noise ratio (SNR) for the lower-sensitivity 60 MHz benchtop system within a reasonable timeframe, without increasing sample viscosity, which would artificially broaden the spectral lines. TMS serves as the internal reference standard (δ = 0.00 ppm)[5],[6].

Step 2: Instrument Calibration & Shimming (Self-Validation)

  • Action: Insert the 5 mm NMR tube. Perform a 1D gradient shim on the Benchtop system or a 3D TopShim on the High-Field system.

  • Validation Check: Before acquisition, execute a single scan. Measure the Full Width at Half Maximum (FWHM) of the TMS peak. Do not proceed unless FWHM < 1.0 Hz (Benchtop) or < 0.1 Hz (High-Field). Poor shimming destroys multiplet resolution.

Step 3: Acquisition Parameters

  • Action: Use a standard 1D zg30 pulse sequence (30° flip angle). Set the Relaxation Delay (D1) to 2.0 seconds. Set Number of Scans (NS) to 64 for Benchtop and 16 for High-Field.

  • Causality: A 2.0-second D1 ensures complete longitudinal relaxation ( T1​ ) of all protons—particularly the slowly relaxing aromatic protons—guaranteeing that the quantitative integration accurately reflects the molecular structure. The higher NS for the benchtop system compensates for its lower inherent sensitivity.

Step 4: Processing

  • Action: Zero-fill the Free Induction Decay (FID) to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Phase and baseline correct the spectrum.

  • Causality: Zero-filling improves digital resolution, ensuring that fine J -couplings are accurately represented in the frequency domain. The 0.3 Hz LB enhances SNR while minimizing the loss of resolution.

Structural Elucidation: 1H NMR Spectrum Analysis

The 1H NMR spectrum of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate contains 18 protons distributed across 7 distinct chemical environments. Table 2 details the high-field (400 MHz) assignments.

Table 2: 1H NMR Data (400 MHz, CDCl3)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Ester CH31.26Triplet (t)7.13H-OCH2CH3
Ar-CH32.36Singlet (s)-6H3,5-diCH3
C2 Methylene2.74Triplet (t)6.52H-CH2 -COO-
C3 Methylene3.28Triplet (t)6.52HAr-CO-CH2 -
Ester CH24.15Quartet (q)7.12H-OCH2 CH3
Ar-H (para)7.18Broad Singlet (br s)-1HAr-H (C4)
Ar-H (ortho)7.58Broad Singlet (br s)-2HAr-H (C2, C6)
Mechanistic Causality of Chemical Shifts

1. Deshielding by Magnetic Anisotropy: Why is the C3 methylene (3.28 ppm) shifted so far downfield compared to the C2 methylene (2.74 ppm)? The C3 protons are directly adjacent to the aromatic ketone. Under the applied external magnetic field ( B0​ ), the π -electrons of the C=O bond circulate, creating an induced magnetic field. Protons situated in the planar region of the carbonyl group fall into the "deshielding cone" of this induced field, experiencing a higher effective magnetic field and resonating at a higher frequency (higher ppm)[7],[6].

2. Aromatic Proton Differentiation: The ortho protons (7.58 ppm) are significantly more deshielded than the para proton (7.18 ppm). This is a direct consequence of their spatial proximity to the electron-withdrawing ketone carbonyl group, which exerts both a strong inductive effect and an anisotropic deshielding effect on the ortho positions[7]. The para proton, shielded slightly by the electron-donating inductive effect of the two adjacent methyl groups, resonates upfield.

3. Multiplicity & The n+1 Rule: The ethyl ester group presents a classic first-order coupling system. The methylene protons (4.15 ppm) are split into a quartet by the adjacent three methyl protons, while the methyl protons (1.26 ppm) are split into a triplet by the two methylene protons.

Comparative Performance: Benchtop vs. High-Field Analysis

When comparing the spectra obtained from the two instruments, the fundamental difference lies in the Δν/J ratio (the difference in resonance frequency in Hz divided by the coupling constant).

  • High-Field (400 MHz) - First-Order Perfection: At 400 MHz, the frequency difference between the C2 and C3 methylenes is massive ( Δν=216 Hz). With a coupling constant of J=6.5 Hz, the Δν/J ratio is ~33. This creates a purely first-order ( A2​X2​ ) system, resulting in two perfectly symmetrical, baseline-resolved triplets. Furthermore, the meta-coupling ( J≈1.5 Hz) between the ortho and para aromatic protons may be visible as fine splitting.

  • Benchtop (60 MHz) - Second-Order Effects ("Roofing"): At 60 MHz, the frequency difference between the C2 and C3 methylenes is compressed to just 32.4 Hz. The Δν/J ratio drops to ~5. This pushes the system into a weakly second-order regime ( A2​B2​ ). Consequently, the inner peaks of the triplets will appear taller than the outer peaks—a phenomenon known as the "roof effect" or "leaning." Additionally, the aromatic signals (7.18 and 7.58 ppm) will merge into a broader, unresolved multiplet. While accurate integration of the individual ortho vs. para protons becomes challenging, the total aromatic integration (3H) remains highly accurate for routine verification[2],[3].

Workflow Visualization

The decision to utilize Benchtop versus High-Field NMR depends entirely on the analytical objective within the drug development pipeline. The workflow below illustrates how both systems are integrated into a modern laboratory.

NMR_Workflow A Synthesis & Isolation Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate B Sample Preparation (CDCl3 + 0.03% TMS) A->B C Benchtop NMR (60 MHz) Routine QC & Reaction Monitoring B->C Rapid Screening D High-Field NMR (400 MHz) Complex Elucidation & Publication B->D High Resolution E Spectral Processing (Zero-filling, Apodization, FT) C->E D->E F Structural Validation (Peak Assignment & Integration) E->F

Figure 1: Comparative NMR workflow for the structural validation of synthesized compounds.

Conclusion

For the structural verification of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate, Benchtop NMR (60 MHz) is perfectly adequate as a rapid screening tool. It successfully confirms the success of the synthesis by verifying the presence of the ethyl ester, the aromatic methyls, and the correct overall proton ratios.

However, High-Field NMR (400 MHz) remains indispensable for precise structural elucidation. It is required to resolve the closely spaced aliphatic multiplets (eliminating second-order roofing effects) and to accurately distinguish the specific substitution pattern of the ortho and para aromatic protons. Ultimately, modern drug development labs benefit most from a hybrid approach: utilizing benchtop systems for high-throughput, point-of-need reaction monitoring, while reserving high-field instruments for final API characterization and regulatory submissions.

Sources

Comparative

Comparing analytical techniques for the characterization of ketoesters.

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Keto-Enol Tautomerism Ketoesters are crucial intermediates in organic synthesis and are present in a wide array of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Keto-Enol Tautomerism

Ketoesters are crucial intermediates in organic synthesis and are present in a wide array of biologically active molecules.[1] A defining characteristic of these compounds is their existence as an equilibrium mixture of two tautomeric forms: the keto and the enol form.[1][2] This dynamic equilibrium, influenced by factors such as solvent, temperature, and pH, presents a considerable analytical challenge.[1][3] The presence of both tautomers can lead to complications in analytical data, such as peak broadening or the appearance of multiple signals for a single compound in both spectroscopic and chromatographic analyses.[1] Therefore, a thorough understanding and the ability to control this equilibrium are vital for the accurate characterization of ketoesters.[1]

This guide provides an in-depth, objective comparison of the primary analytical techniques for the characterization of ketoesters, complete with supporting experimental data and detailed protocols.

Spectroscopic Methods: Unraveling the Structure

Spectroscopic techniques are indispensable for the structural elucidation and quantification of ketoesters.[1][4] They provide a direct window into the molecular structure, allowing for the identification and quantification of both the keto and enol forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful tool for the unambiguous characterization of ketoesters.[1][5] It allows for the direct observation and quantification of both tautomers in solution because the interconversion between the keto and enol forms is often slow on the NMR timescale.[1][2][5]

Key Insights from NMR:
  • ¹H NMR: Provides information on the proton environment. Distinct signals for the α-protons of the keto form and the vinylic proton of the enol form allow for straightforward quantification of the tautomeric ratio.[2]

  • ¹³C NMR: Reveals the carbon framework of the molecule. The chemical shifts of the carbonyl carbons and the carbons of the C=C double bond in the enol are particularly diagnostic.[1][6]

Data Presentation: Typical ¹H and ¹³C NMR Chemical Shifts for Ethyl Acetoacetate
TautomerAssignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Keto α-CH₂~3.4~50
C=O (Ketone)-~201
C=O (Ester)-~171
Enol =CH~5.0~90
O-H~12.0-
C=O (Ester)-~176
=C-OH-~178

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[1]

Experimental Protocol: ¹H NMR Analysis of Ethyl Acetoacetate

Objective: To determine the keto-enol equilibrium constant (Keq) of ethyl acetoacetate in a given solvent.

Materials:

  • Ethyl acetoacetate

  • Deuterated solvent (e.g., CDCl₃)

  • 5 mm NMR tubes

  • Tetramethylsilane (TMS) internal standard

Procedure:

  • Sample Preparation: Prepare a 5% v/v solution of ethyl acetoacetate in the chosen deuterated solvent in a standard 5 mm NMR tube.[1] Add a small amount of TMS as an internal standard (0 ppm).[1][3]

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.[1] Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[3]

  • Data Acquisition: Record the spectrum at a constant temperature (e.g., 25 °C).[1] Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.[3]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).[1][3] Phase the spectrum and perform baseline correction.[1]

  • Analysis: Integrate the signals corresponding to the α-CH₂ of the keto form and the =CH of the enol form.[1][2] The ratio of these integrals allows for the determination of the keto-enol equilibrium constant (Keq = [enol]/[keto]).[1]

Causality Behind Experimental Choices:

  • The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.

  • TMS is used as a universal reference point for chemical shifts, ensuring data comparability across different experiments and instruments.

  • Maintaining a constant temperature is important as the keto-enol equilibrium is temperature-dependent.

Diagram: NMR Workflow for Ketoester Characterization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Analysis prep Dissolve ketoester in deuterated solvent with TMS acq Acquire ¹H and ¹³C NMR spectra prep->acq Insert into spectrometer proc Fourier Transform, Phasing, Baseline Correction acq->proc anal Integrate key signals (α-CH₂ and =CH) proc->anal quant Calculate Keq ([enol]/[keto]) anal->quant struc Assign signals for structural elucidation anal->struc

Caption: Workflow for NMR analysis of ketoesters.

Infrared (IR) Spectroscopy: A Quick Functional Group Snapshot

IR spectroscopy is a rapid and non-destructive technique that identifies functional groups based on their characteristic vibrational frequencies.[3][7] It is particularly useful for detecting the presence of both keto and enol forms.[3]

Key Insights from IR:
  • Keto Form: Exhibits a strong absorption band for the ketone C=O stretch (around 1715 cm⁻¹) and the ester C=O stretch (around 1735 cm⁻¹).[8][9]

  • Enol Form: Shows a broad O-H stretch (around 3200-3600 cm⁻¹) due to intramolecular hydrogen bonding, a C=C stretch (around 1640-1680 cm⁻¹), and a conjugated ester C=O stretch at a lower frequency (around 1715-1730 cm⁻¹).[3][8][9]

Data Presentation: Characteristic IR Absorption Bands for Ketoesters
Functional GroupVibrational ModeKeto Form (cm⁻¹)Enol Form (cm⁻¹)
Carbonyl (Ketone)C=O Stretch~1715-
Carbonyl (Ester)C=O Stretch~1735~1715-1730
AlkeneC=C Stretch-~1640-1680
HydroxylO-H Stretch-~3200-3600 (broad)

Note: The exact frequencies can vary depending on molecular structure, solvent, and concentration.[3]

Experimental Protocol: FTIR Analysis of a Liquid Ketoester

Objective: To identify the functional groups present in a liquid ketoester sample and detect the presence of both keto and enol tautomers.

Materials:

  • Liquid ketoester sample

  • Salt plates (e.g., NaCl or KBr)

  • FTIR spectrometer

Procedure:

  • Sample Preparation: For a neat liquid, place a drop of the sample between two salt plates to create a thin film.[3]

  • Instrument Setup: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.[3] Perform a background scan with the empty salt plates.[3]

  • Data Acquisition: Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum over the range of 4000-400 cm⁻¹.[3] Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[3]

  • Data Processing and Analysis: The acquired spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.[3] Identify the characteristic absorption bands for the keto and enol forms.

Causality Behind Experimental Choices:

  • Salt plates are used because they are transparent to infrared radiation in the typical analysis range.

  • A background scan is essential to subtract the absorbance of the salt plates and any atmospheric gases (like CO₂ and water vapor), ensuring that the final spectrum only represents the sample.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Analysis prep Prepare thin film of liquid sample on salt plates bkg Acquire background spectrum prep->bkg sam Acquire sample spectrum bkg->sam proc Ratio sample spectrum against background sam->proc anal Identify characteristic functional group absorptions proc->anal

Caption: Logical diagram of keto-enol tautomerism and the role of derivatization.

Mass Spectrometry Fragmentation:

The mass spectral fragmentation of ketoesters is dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. T[10][11]hese predictable fragmentation patterns are highly useful for structural confirmation.

[10]#### Experimental Protocol: GC-MS Analysis of a Derivatized Ketoester

Objective: To identify and quantify a ketoester in a sample matrix after derivatization.

Materials:

  • Ketoester sample

  • Derivatization reagents (e.g., Methoxyamine hydrochloride, MTBSTFA)

  • Anhydrous pyridine

  • GC-MS system with a suitable capillary column (e.g., Elite-5MS)

Procedure:

  • Derivatization (Methoximation followed by Silylation):

    • Methoximation: In a vial, add a fresh solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine to the dried sample. H[12]eat at 60°C for 60 minutes. [12] * Silylation: After cooling, add MTBSTFA to the vial and heat at 70°C for 30-45 minutes. 2[12]. Instrument Setup:

    • GC: Use a suitable temperature program (e.g., start at 80°C, ramp up to 300°C). U[13]se helium as the carrier gas. [13] * MS: Operate in electron impact (EI) mode at 70 eV. 3[14]. Data Acquisition and Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. I[12]dentify the compound based on its retention time and mass spectrum, and quantify using a suitable internal or external standard.

Causality Behind Experimental Choices:

  • Derivatization "locks" the ketoester into a single form, preventing on-column tautomerization and ensuring a single, sharp chromatographic peak for accurate quantification. *[12] The specific temperature program in GC is optimized to ensure good separation of the analyte from other components in the sample matrix.

High-Performance Liquid Chromatography (HPLC): For Non-Volatile Ketoesters

HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including non-volatile or thermally labile ketoesters.

[4][15]#### Challenges and Solutions: Similar to GC, HPLC analysis of ketoesters can be complicated by the presence of multiple tautomers, leading to broad or multiple peaks. T[2]he choice of mobile phase and column chemistry can influence the on-column equilibrium. In some cases, it may be possible to separate the tautomers if their interconversion is slow on the chromatographic timescale.

[2]## Comparative Analysis of Techniques

TechniqueInformation ProvidedAdvantagesDisadvantagesBest For
NMR Detailed structural elucidation, unambiguous quantification of tautomers.Most powerful for structural analysis, non-destructive.Lower sensitivity, requires higher sample concentration.Definitive structural confirmation and equilibrium studies.
FTIR Functional group identification.Rapid, non-destructive, easy to use.Limited structural information, not ideal for quantification.Quick verification of functional groups and presence of tautomers.
GC-MS Separation, identification, and quantification of volatile compounds.High sensitivity and specificity, excellent for complex mixtures.Requires derivatization for ketoesters, sample must be volatile.Analysis of volatile ketoesters in complex matrices.
HPLC Separation and quantification of non-volatile compounds.Wide applicability, suitable for thermally labile compounds.Tautomerism can still be an issue, lower resolution than GC for some compounds.Analysis of non-volatile or thermally unstable ketoesters.

Conclusion

The characterization of ketoesters requires a multi-technique approach to fully understand their structure and behavior. NMR spectroscopy stands out as the most definitive method for structural elucidation and the quantification of keto-enol tautomerism. FTIR provides a rapid means of identifying key functional groups indicative of both tautomers. For separation and quantification, GC-MS (with derivatization) is ideal for volatile ketoesters, while HPLC is the method of choice for non-volatile or thermally sensitive analogues. By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical strategy to obtain accurate and reliable data for their specific ketoester of interest.

References

  • A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters - Benchchem. (n.d.).
  • Application Note: Derivatization of Ethyl Acetoacetate-¹³C₄ for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis - Benchchem. (n.d.).
  • Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters - Benchchem. (n.d.).
  • Mass Spectra of β-Keto Esters - ResearchGate. (n.d.).
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  • How to Differentiate Enol from Keto Using FTIR - Patsnap Eureka. (2026, March 6).
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  • Enol Characterization: Innovative Analytical Techniques. (2026, March 6).
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  • Using NMR Spectroscopy To Elucidate the Effect of Substituents on Keto-Enol Equilibria. (n.d.).
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  • Mass Spectra of β-Keto Esters - Canadian Science Publishing. (n.d.).
  • Keto Enol Tautomerization - Chemistry Steps. (2024, February 7).
  • IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. (n.d.).
  • Carbonyl - compounds - IR - spectroscopy. (n.d.).
  • 6.3: IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts. (2021, December 15).
  • Keto-enol tautomerism | Organic Chemistry II Class Notes |... - Fiveable. (2025, August 15).
  • Studies in mass spectrometry. Part XII. Mass spectra of enamines - RSC Publishing. (n.d.).
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Validation

A Comparative Guide to the Purity Assessment of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate by High-Performance Liquid Chromatography

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a number on a certificate of analysis; it is the bedrock of reliable, reproducible, and meaningful experim...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a number on a certificate of analysis; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate, a keto-ester of interest in organic synthesis and as a potential building block for pharmacologically active molecules, is no exception. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices and present supporting data to ensure a scientifically robust evaluation.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity assessment method begins with an understanding of the potential impurities that may be present in the sample. A common and efficient synthesis route for Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate involves a two-step process:

  • Friedel-Crafts Acylation: m-Xylene is acylated with succinic anhydride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the intermediate, 4-(3,5-dimethylphenyl)-4-oxobutanoic acid.[1][2]

  • Fischer Esterification: The resulting carboxylic acid is then esterified with ethanol in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄), to yield the final product.[3][4]

This synthetic pathway informs the potential process-related impurities that our analytical method must be able to separate and quantify.

Potential Impurities:

  • Starting Materials: Unreacted m-xylene, succinic anhydride, 4-(3,5-dimethylphenyl)-4-oxobutanoic acid, and ethanol.

  • By-products: Isomeric forms of the product (from acylation at other positions of the m-xylene ring), and poly-acylated species from the Friedel-Crafts reaction.[5]

  • Reagents and Catalysts: Residual acid catalysts and solvents.

A well-designed HPLC method will be able to resolve the main component from all these potential impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and quantitative accuracy.[6] For a non-volatile, UV-active compound like Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is designed to be a self-validating system, where the choice of each parameter is justified to ensure a reliable and robust method. The validation of this method would adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[7][8][9]

Parameter Condition Justification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring and the ethyl chain of the analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous component of the mobile phase. Formic acid is added to control the pH and ensure good peak shape by suppressing the ionization of any residual carboxylic acid impurities.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 0-20 min: 40-90% B; 20-25 min: 90% B; 25-26 min: 90-40% B; 26-30 min: 40% BA gradient elution is employed to ensure the timely elution of both more polar impurities (like the carboxylic acid intermediate) and the less polar main component and by-products, all within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing good efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Detection UV at 254 nmThe aromatic ketone chromophore in Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate exhibits strong absorbance at this wavelength, providing good sensitivity.
Sample Preparation 1 mg/mL in Acetonitrile:Water (50:50)The sample is dissolved in a diluent that is compatible with the mobile phase to ensure good peak shape upon injection.
Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Injection Filter->Injector Column C18 Column Separation Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for the purity assessment of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate by HPLC.

Hypothetical Performance Data

A validated HPLC method should demonstrate excellent linearity, precision, and accuracy.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area
50250123
100501234
2501253456
5002505678
7503758901
Correlation Coefficient (r²) 0.9998

Table 2: Precision (Repeatability) Data (n=6)

InjectionPeak Area
11253456
21254321
31252345
41255432
51251234
61256543
Mean 1253888.5
Standard Deviation 1954.2
% Relative Standard Deviation (%RSD) 0.16%

An RSD of less than 2% is generally considered acceptable for precision.[7]

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment. Here, we compare HPLC with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate is amenable to GC analysis.

  • Methodology: A GC system equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-5) would be used. The sample would be injected into a heated port where it vaporizes and is carried by an inert gas (the mobile phase) through the column. Separation is based on the compound's boiling point and interaction with the stationary phase.

  • Advantages: High sensitivity for volatile impurities like residual m-xylene and ethanol.

  • Disadvantages: Not suitable for non-volatile impurities like the carboxylic acid intermediate without derivatization. High temperatures in the injector could potentially cause degradation of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).

  • Methodology: A high-resolution NMR spectrometer is used. A known amount of the sample is dissolved in a deuterated solvent containing an internal standard of known purity and concentration. The purity of the analyte is determined by comparing the integral of a characteristic signal from the analyte with that of the internal standard.

  • Advantages: Provides structural confirmation of the main component and can help identify unknown impurities. It is a primary ratio method and does not require a reference standard of the analyte itself for quantification.

  • Disadvantages: Lower sensitivity compared to HPLC and GC, making it difficult to detect impurities at very low levels (<0.1%). Signal overlap can complicate quantification in complex mixtures.

Comparison Summary
Parameter HPLC GC NMR
Applicability to Analyte ExcellentGoodExcellent
Sensitivity HighVery High (for volatiles)Moderate
Quantification Excellent (with reference standard)Excellent (with reference standard)Excellent (with internal standard)
Impurity Profiling Broad range of polaritiesBest for volatile impuritiesProvides structural information on impurities
Throughput HighHighLow
Development Complexity ModerateModerateLow (for basic assessment)
Decision-Making Framework for Method Selection

Method_Selection cluster_screening Initial Screening cluster_quant Quantitative Analysis Start Purity Assessment Required for Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate TLC Thin Layer Chromatography (TLC) - Rapid, qualitative check - Multiple spots indicate impurities Start->TLC HPLC HPLC - Broad applicability - High resolution & sensitivity - Ideal for routine QC TLC->HPLC Quantitative analysis needed GC GC - Best for volatile impurities - Requires thermal stability HPLC->GC Volatile impurity focus NMR qNMR - Structural confirmation - No analyte reference needed - Lower sensitivity HPLC->NMR Structural confirmation needed

Caption: Decision-making flowchart for selecting a purity assessment method.

Conclusion

For the comprehensive purity assessment of Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate, High-Performance Liquid Chromatography stands out as the most suitable technique for routine quality control . Its ability to separate a wide range of potential impurities, from polar starting materials to non-polar by-products, combined with its high sensitivity and quantitative accuracy, makes it a robust and reliable method.

While GC is a valuable complementary technique for specifically targeting volatile impurities, and NMR provides unparalleled structural elucidation, the versatility and performance of a well-developed and validated HPLC method, as outlined in this guide, provide the highest level of confidence for researchers, scientists, and drug development professionals. The adoption of such a scientifically sound analytical approach is fundamental to ensuring the integrity of research and the quality of pharmaceutical development.

References

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  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

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  • Dong, M. W. (2018). HPLC and UHPLC for Practicing Scientists. John Wiley & Sons. [Link]

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  • PubChem. (n.d.). 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. [Link]

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  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. [Link]

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